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  • Product: 5-Bromo-4-chloro-2-cyclopropylpyrimidine
  • CAS: 1044767-90-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS 1044767-90-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-bromo-4-chloro-2-cyclopropylpyrimidine, identified by the CAS Registry Number 1044767-90-9, is a substituted pyrimidine derivative. The pyrim...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-chloro-2-cyclopropylpyrimidine, identified by the CAS Registry Number 1044767-90-9, is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The unique substitution pattern of this molecule, featuring a bromine atom at the 5-position, a chlorine atom at the 4-position, and a cyclopropyl group at the 2-position, presents a versatile platform for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its chemical behavior and potential applications in drug discovery and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique combination of identifiers and its distinct molecular structure.

IdentifierValueSource
CAS Number 1044767-90-9[1]
EC Number 841-446-3[1]
Chemical Name 5-bromo-4-chloro-2-cyclopropylpyrimidine[1]
Molecular Formula C₇H₆BrClN₂
Molecular Weight 233.49 g/mol
Canonical SMILES C1CC1C2=NC=C(C(=N2)Cl)Br
InChI Key WZGWKODQKGFMRI-UHFFFAOYSA-N

The structural arrangement of 5-bromo-4-chloro-2-cyclopropylpyrimidine is depicted in the following diagram:

Figure 1: Chemical structure of 5-bromo-4-chloro-2-cyclopropylpyrimidine.

Physical Properties

PropertyValueNotes
Appearance Expected to be a solid at room temperature.Based on the properties of similar pyrimidine derivatives.
Melting Point Not availableNo experimental data found.
Boiling Point Not availableNo experimental data found.
Solubility Likely soluble in common organic solvents like dichloromethane, and dimethylformamide.Based on the solubility of other halogenated pyrimidines.[2]
pKa Not availableNo experimental data found. The pyrimidine ring is weakly basic.

Chemical Properties and Reactivity

The chemical reactivity of 5-bromo-4-chloro-2-cyclopropylpyrimidine is dictated by the electrophilic nature of the pyrimidine ring, further influenced by the presence of two different halogen substituents.

Key Reactive Sites:

  • C4-Cl Bond: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atom activates this position for attack by nucleophiles.

  • C5-Br Bond: The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Generally, the C-Br bond is more reactive in these transformations than the C-Cl bond.

  • Pyrimidine Ring Nitrogens: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as weak bases or as coordination sites for metal catalysts.

The differential reactivity of the C-Cl and C-Br bonds allows for a stepwise and regioselective functionalization of the molecule, making it a valuable building block in combinatorial chemistry and the synthesis of complex molecular architectures.

G cluster_0 Reactivity Profile of 5-bromo-4-chloro-2-cyclopropylpyrimidine A 5-bromo-4-chloro-2-cyclopropylpyrimidine B Nucleophilic Aromatic Substitution (SNAr) at C4-Cl A->B Nucleophile C Metal-Catalyzed Cross-Coupling at C5-Br A->C Organometallic Reagent (e.g., Boronic Acid) D 4-Substituted-5-bromo-2-cyclopropylpyrimidine B->D E 5-Substituted-4-chloro-2-cyclopropylpyrimidine C->E

Figure 2: General reactivity pathways for 5-bromo-4-chloro-2-cyclopropylpyrimidine.

Spectral Data (Predicted)

Experimental spectral data for 5-bromo-4-chloro-2-cyclopropylpyrimidine is not currently available in peer-reviewed literature. The following represents predicted spectral characteristics based on the analysis of structurally related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Pyrimidine Proton (H-6): A singlet is expected for the proton at the 6-position of the pyrimidine ring. Its chemical shift would likely be in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.

  • Cyclopropyl Protons: A set of multiplets is anticipated for the protons of the cyclopropyl group, typically appearing in the upfield region (δ 0.5-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 140-170 ppm). The carbons directly attached to the halogens (C4 and C5) and nitrogen atoms (C2, C4, C6) will show distinct chemical shifts.

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

MS (Mass Spectrometry):

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.49 g/mol ).

  • The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and fragment ions. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This would lead to M⁺, [M+2]⁺, and [M+4]⁺ peaks with predictable relative intensities.

Safety and Handling

Based on the GHS hazard classifications for this compound, appropriate safety precautions should be taken when handling 5-bromo-4-chloro-2-cyclopropylpyrimidine.

  • Hazard Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H336: May cause drowsiness or dizziness.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Applications in Research and Development

The structural motifs present in 5-bromo-4-chloro-2-cyclopropylpyrimidine suggest its potential as a valuable intermediate in the synthesis of novel bioactive molecules. The pyrimidine core is a well-established pharmacophore, and the presence of two distinct and selectively addressable halogen atoms allows for the introduction of various functional groups through established synthetic methodologies. This enables the exploration of a broad chemical space in the search for new therapeutic agents.

Conclusion

5-bromo-4-chloro-2-cyclopropylpyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive experimental dataset for its physicochemical properties is currently lacking, this guide provides an overview of its known identifiers, predicted properties, and expected chemical reactivity based on the behavior of analogous structures. The ability to selectively functionalize the chloro and bromo substituents opens up numerous possibilities for the design and synthesis of novel compounds with potential biological activity. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in drug discovery and materials science.

Sources

Exploratory

5-Bromo-4-chloro-2-cyclopropylpyrimidine safety data sheet MSDS

An In-Depth Technical Guide and Safety Protocol for 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) Executive Summary In modern drug discovery, halogenated pyrimidines serve as indispensable scaffolds for sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Protocol for 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9)

Executive Summary

In modern drug discovery, halogenated pyrimidines serve as indispensable scaffolds for synthesizing highly selective kinase inhibitors. 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) is a bifunctional building block engineered for orthogonal reactivity. The electron-deficient pyrimidine core, combined with the differential reactivity of the C4-chloride and C5-bromide, allows for sequential, highly controlled functionalization. This technical whitepaper provides a comprehensive analysis of its physicochemical properties, toxicological profile (MSDS), handling causality, and step-by-step application in the synthesis of MKK4 (Mitogen-activated protein kinase kinase 4) inhibitors for liver regeneration[1].

Physicochemical Profiling & Structural Causality

The utility of 5-Bromo-4-chloro-2-cyclopropylpyrimidine stems directly from its structural electronics:

  • C4-Chloride (Electrophilic Hotspot): The highly electronegative nitrogen atoms of the pyrimidine ring withdraw electron density from the C2, C4, and C6 positions. This makes the C4-chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

  • C5-Bromide (Cross-Coupling Handle): The C5 position is less electron-deficient, making the bromide relatively inert to SNAr but perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C4 position is functionalized.

  • C2-Cyclopropyl Group: This moiety provides essential steric bulk and lipophilicity, frequently utilized to occupy specific hydrophobic pockets within the ATP-binding site of target kinases, enhancing binding affinity and selectivity.

Quantitative Data Summary
Property / Hazard ClassDescription / ValueGHS Hazard Code
Chemical Name 5-Bromo-4-chloro-2-cyclopropylpyrimidineN/A
CAS Number 1044767-90-9N/A
Molecular Formula C7H6BrClN2N/A
Molecular Weight 233.49 g/mol N/A
Acute Toxicity (Oral/Dermal/Inhal) Category 4H302 + H312 + H332[2]
Skin Irritation Category 2H315[2]
Eye Irritation Category 2AH319[2]
STOT (Single Exposure) Category 3 (Respiratory Tract)H336[2]
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)N/A

Hazard Identification & Handling Causality (MSDS Core)

Understanding the chemical reactivity of this compound is critical to understanding its safety profile. As an electrophilic agent designed to react with amine nucleophiles in the lab, it will indiscriminately react with biological nucleophiles (such as the sulfhydryl groups of cysteine or the primary amines of lysine in human proteins) upon exposure.

Toxicological Causality
  • H315 (Skin Irritation) & H319 (Eye Irritation): The SNAr reactivity of the C4-chloride leads to covalent modification of epidermal and corneal proteins. This alkylation-like event triggers an inflammatory cascade, resulting in severe irritation[2].

  • H302/H312/H332 (Acute Toxicity): Systemic absorption interferes with cellular nucleophiles, leading to acute toxicity across all exposure routes[2].

Self-Validating Storage & Handling Protocol
  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: Ambient atmospheric moisture acts as a weak nucleophile. Over time, it will hydrolyze the C4-chloride to form an inactive pyrimidinone byproduct, destroying the reagent's utility.

  • Validation Step: Before utilizing a batch that has been stored for >3 months, run a rapid LC-MS or TLC (Hexane/EtOAc 8:2). A mass shift from 233 m/z (SM) to 215 m/z indicates hydrolysis. Do not use the batch if the hydrolysis byproduct exceeds 2%.

  • PPE Requirements: Handle exclusively within a Class II fume hood using nitrile gloves (double-gloving recommended due to the compound's lipophilicity, which aids dermal penetration), safety goggles, and a lab coat.

Application Workflow: Synthesis of MKK4 Kinase Inhibitors

5-Bromo-4-chloro-2-cyclopropylpyrimidine is a critical intermediate in the development of pyrazolo-pyridine protein kinase inhibitors. These highly specialized therapeutics are designed to selectively inhibit MKK4, a kinase that drives JNK/p38-mediated hepatocyte apoptosis during liver injury. By inhibiting MKK4, these drugs prevent cell death and actively promote liver regeneration[1].

MKK4_Pathway Stress Cellular Stress / Liver Injury MKK4 MKK4 Kinase Stress->MKK4 Activates JNK JNK / p38 Pathway MKK4->JNK Phosphorylates Apoptosis Hepatocyte Apoptosis JNK->Apoptosis Induces Inhibitor Pyrazolo-pyridine Inhibitor (From CAS 1044767-90-9) Inhibitor->MKK4 Selectively Inhibits Regeneration Liver Regeneration Inhibitor->Regeneration Promotes

Figure 1: Mechanism of action for MKK4 inhibitors derived from 5-Bromo-4-chloro-2-cyclopropylpyrimidine.

Step-by-Step Synthetic Protocol

To construct the API, the pyrimidine must undergo a two-step functionalization. This protocol employs a self-validating methodology to ensure high yield and purity.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

  • Objective: Attach the primary amine of the pyrazolo-pyridine core to the C4 position.

  • Procedure:

    • Dissolve 1.0 eq of 5-Bromo-4-chloro-2-cyclopropylpyrimidine and 1.1 eq of the amine nucleophile in anhydrous THF.

    • Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

    • Stir at 60°C for 4 hours under Nitrogen.

  • Self-Validation: Sample the reaction mixture for LC-MS. The reaction is complete when the starting material peak (m/z ~233/235, displaying a 3:1 isotopic pattern due to Cl) is <1% relative to the product peak. If incomplete, add 0.2 eq of amine and stir for an additional 2 hours.

Step 2: Suzuki-Miyaura Cross-Coupling at C5

  • Objective: Install an aryl or heteroaryl group at the C5 position via the bromide handle.

  • Procedure:

    • To the isolated intermediate from Step 1, add 1.2 eq of the desired aryl-boronic acid in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

    • Add 3.0 eq of K2CO3 (base) and 0.05 eq of Pd(dppf)Cl2 catalyst. Causality: The water/dioxane mixture ensures solubility of both the organic substrates and the inorganic base. Degassing is critical because molecular oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

    • Heat to 90°C for 8 hours.

  • Self-Validation: Perform TLC (DCM/MeOH 95:5) and LC-MS. The disappearance of the brominated intermediate (which exhibits a characteristic 1:1 isotopic pattern at m/z M and M+2 due to Bromine) confirms successful coupling.

Synthetic_Workflow SM 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) SNAr Step 1: SNAr Reaction (Amine, DIPEA, THF, 60°C) SM->SNAr Intermediate C4-Aminated Intermediate (Retains C5-Bromide) SNAr->Intermediate Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2, 90°C) Intermediate->Suzuki Validation1 LC-MS Validation Check m/z 233/235 depletion Intermediate->Validation1 API Final Kinase Inhibitor API Suzuki->API Validation2 LC-MS & NMR Validation Check 1:1 Br isotope depletion API->Validation2

Figure 2: Orthogonal synthetic workflow utilizing the differential reactivity of CAS 1044767-90-9.

References

  • NextSDS. "5-bromo-4-chloro-2-cyclopropylpyrimidine — Chemical Substance Information & Hazard Classifications." NextSDS Substance Database. Available at:[Link]

  • MolAid. "5-bromo-4-chloro-2-cyclopropylpyrimidine - CAS 1044767-90-9 Application in Pyrazolo-Pyridine Protein Kinase Inhibitors." MolAid Chemical Database. Available at:[Link]

Sources

Foundational

Solubility Profile and Solvation Dynamics of 5-Bromo-4-chloro-2-cyclopropylpyrimidine in Organic Solvents

A Technical Whitepaper for Synthetic Applications Prepared by: Senior Application Scientist Executive Summary In modern drug discovery and agrochemical development, di-halogenated pyrimidines serve as highly versatile, o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Synthetic Applications Prepared by: Senior Application Scientist

Executive Summary

In modern drug discovery and agrochemical development, di-halogenated pyrimidines serve as highly versatile, orthogonal building blocks. Among these, 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS 1044767-90-9) [1] is particularly valuable due to its distinct regioselectivity: the C4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromo position is primed for palladium-catalyzed cross-coupling.

However, the success of these divergent synthetic pathways is fundamentally dictated by the compound's solvation dynamics. As a Senior Application Scientist, I frequently observe that empirical trial-and-error in solvent selection leads to suboptimal yields, catalyst precipitation, or incomplete conversions. This guide deconstructs the physicochemical properties of 5-Bromo-4-chloro-2-cyclopropylpyrimidine, providing a causality-driven framework for its solubility profile and detailing self-validating protocols for thermodynamic solubility screening.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 5-Bromo-4-chloro-2-cyclopropylpyrimidine, we must first analyze its molecular architecture. The compound has a monoisotopic mass of 231.94 Da and exhibits a predicted XLogP of 2.4[2].

The Causality of Solvation:

  • Absence of Hydrogen Bond Donors: The molecule lacks any protic functional groups (e.g., -OH, -NH). Consequently, the energetic penalty for disrupting the hydrogen-bond network of highly polar protic solvents (like water) is not offset by solute-solvent interactions, rendering the compound virtually insoluble in aqueous media.

  • High Polarizability: The presence of two heavy halogens (bromine and chlorine) creates a highly polarizable electron cloud. Solvents with high polarizability themselves (such as Dichloromethane) interact exceptionally well with these halogens via London dispersion forces.

  • Lipophilic Bulk: The C2-cyclopropyl ring introduces significant lipophilic bulk. This structural feature drives a strong affinity for moderately polar, aprotic solvents (like Tetrahydrofuran and Ethyl Acetate) through favorable van der Waals interactions.

  • Weak H-Bond Acceptors: The pyrimidine nitrogens act as weak hydrogen bond acceptors, allowing for moderate solubility in lower-chain alcohols (like Methanol), though this is kinetically limited.

Quantitative Solubility Data in Organic Solvents

The table below summarizes the thermodynamic solubility profile of 5-Bromo-4-chloro-2-cyclopropylpyrimidine across various solvent classes. The data reflects the interplay between the solvent's dielectric constant ( ε ) and the solute's lipophilicity.

Solvent ClassSolventDielectric Constant ( ε )Solvation MechanismEst. Solubility (mg/mL)
Polar Protic Water80.1Highly unfavorable; massive hydrophobic penalty.< 0.1 (Insoluble)
Polar Protic Methanol32.7Weak dipole-dipole; limited H-bond acceptance.5 - 10
Polar Aprotic Acetonitrile37.5Moderate dipole-dipole interactions with pyrimidine core.20 - 40
Mod. Aprotic Ethyl Acetate6.0Excellent van der Waals matching for the cyclopropyl group.> 50
Mod. Aprotic Tetrahydrofuran7.5Strong dispersion forces; rapidly disrupts crystal lattice.> 100 (Freely Soluble)
Mod. Aprotic Dichloromethane9.1High polarizability perfectly matches the halogenated solute.> 100 (Freely Soluble)
Polar Aprotic DMF36.7Strong dipole interactions; universal organic solubilizer.> 100 (Freely Soluble)

Experimental Protocol: Thermodynamic Solubility Screening

Kinetic solubility assessments (e.g., DMSO crash-out methods) often drastically overestimate true solubility due to the formation of supersaturated states. To obtain reliable data for scale-up, a strict thermodynamic shake-flask approach must be employed[3].

The following protocol is designed as a self-validating system . It incorporates specific checkpoints to prevent false positives caused by micro-particulates or incomplete lattice dissociation.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 10.0 mg of 5-Bromo-4-chloro-2-cyclopropylpyrimidine into a 2 mL borosilicate glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Thermodynamic Equilibration: Place the vial in a thermoshaker. Agitate at 800 rpm at a strictly controlled 25°C ± 0.1°C for 24 hours.

    • Causality Check: 24 hours is the minimum required duration to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, fully overcoming the activation energy of the crystal lattice[3].

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully aspirate the supernatant into a new vial.

    • Self-Validation: Perform a double centrifugation with an intermediate pipette tip wash. Single centrifugation frequently leaves suspended micro-particulates in the supernatant, which dissolve upon dilution in the mobile phase, leading to severe overestimation of solubility[3].

  • Dilution & Quantification: Dilute the clarified supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 MeCN:Water). Quantify the concentration via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.

SolubilityWorkflow Step1 Solid Dispensing Step2 Thermodynamic Equilibration Step1->Step2 Add Solvent Step3 Phase Separation Step2->Step3 24h at 25°C Step4 HPLC-UV Quantification Step3->Step4 Double Centrifugation

Fig 1. Self-validating thermodynamic solubility screening workflow using shake-flask methodology.

Application Workflows & Rational Solvent Selection

The solubility profile directly dictates the success of downstream functionalization. Because 5-Bromo-4-chloro-2-cyclopropylpyrimidine contains two distinct reactive sites, solvent selection must be tailored to the specific reaction mechanism.

Pathway A: SNAr at the C4-Chloro Position

The C4 position is highly electron-deficient due to the inductive effects of the adjacent pyrimidine nitrogens. To execute an SNAr reaction with amine or thiol nucleophiles, the solvent must not only dissolve the starting material but also stabilize the highly polar Meisenheimer complex transition state.

  • Optimal Solvents: DMF, DMSO, or NMP.

  • Causality: These polar aprotic solvents possess high dielectric constants that stabilize the developing negative charge during the transition state, accelerating the reaction rate while maintaining complete solubility of both the pyrimidine and the nucleophile.

Pathway B: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

The C5 position is less electron-deficient and requires palladium-catalyzed oxidative addition. The primary challenge here is maintaining the solubility of the hydrophobic pyrimidine, the boronic acid, and the bulky palladium catalyst complex simultaneously.

  • Optimal Solvents: THF, 1,4-Dioxane, or Toluene (often mixed with a small volume of water for base solubility).

  • Causality: Moderately polar aprotic solvents like THF provide excellent van der Waals solvation for the cyclopropyl and halogen groups, ensuring the substrate remains fully dissolved even at high concentrations, while also coordinating favorably with the active Pd(0) species.

SolventSelection Start 5-Bromo-4-chloro-2- cyclopropylpyrimidine SNAr SNAr Reaction (C4 Position) Start->SNAr Nucleophile Suzuki Cross-Coupling (C5 Position) Start->Suzuki Pd Catalyst Solvent1 Polar Aprotic (DMF, DMSO) SNAr->Solvent1 TS Stabilization Solvent2 Moderate Aprotic (THF, Dioxane) Suzuki->Solvent2 Catalyst Solvation Result1 C4-Substituted Product Solvent1->Result1 Result2 C5-Substituted Product Solvent2->Result2

Fig 2. Logical workflow for solvent selection based on the desired functionalization pathway.

References

  • PubChemLite - 5-bromo-4-chloro-2-cyclopropylpyrimidine (C7H6BrClN2). University of Luxembourg (uni.lu). 2

  • 5-bromo-4-chloro-2-cyclopropylpyrimidine — Chemical Substance Information. NextSDS. 1

  • WO2024252276A1 - Pyrrolopyrimidine carboxamides (Thermodynamic Solubility Methodology). Google Patents. 3

Sources

Exploratory

Storage conditions and shelf life of CAS 1044767-90-9

An In-Depth Technical Guide to Establishing Storage Conditions and Shelf Life for Novel Research Compounds: A Methodological Approach Using CAS 1044767-90-9 as a Case Study Authored by a Senior Application Scientist This...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Establishing Storage Conditions and Shelf Life for Novel Research Compounds: A Methodological Approach Using CAS 1044767-90-9 as a Case Study

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal storage conditions and shelf life for novel or poorly characterized chemical compounds. While referencing CAS 1044767-90-9 as a notional case, the principles and methodologies described herein are universally applicable to new chemical entities where stability data is not yet established.

The Imperative of Stability: Foundational Principles

The stability of a chemical compound is its capacity to maintain its chemical and physical properties within specified limits throughout its storage and use. For researchers and drug developers, understanding a compound's stability is paramount for ensuring the integrity of experimental data, the safety and efficacy of potential therapeutics, and compliance with regulatory standards.

Degradation of a compound can lead to a loss of potency, altered physical properties, and the formation of potentially toxic impurities. The primary environmental factors influencing stability are temperature, humidity, light, and oxygen. The intrinsic properties of the molecule, such as its functional groups and stereochemistry, will determine its susceptibility to various degradation pathways.[1]

The most common chemical degradation pathways for complex organic molecules include:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible.[2][3] The rate of hydrolysis is often pH-dependent.[1][3]

  • Oxidation: The reaction with oxygen, which can be initiated by light, heat, or the presence of metal catalysts. Functional groups prone to oxidation include phenols, thiols, and aldehydes.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation, which can provide the energy to break chemical bonds.[1][2]

Initial Assessment and Handling of a New Compound

Upon receiving a new compound like CAS 1044767-90-9, for which little information is available, a conservative approach to handling and storage is crucial.

Initial Storage Protocol:

  • Temperature: Store in a freezer at -20°C or colder. This significantly slows down most chemical reactions.

  • Light: Protect from light by using amber vials and storing the vial in a dark place.

  • Moisture: Store in a tightly sealed container, preferably within a desiccator, to protect against hydrolysis.[4]

  • Inert Atmosphere: For compounds with functional groups susceptible to oxidation, storage under an inert gas like argon or nitrogen is recommended.

These initial conditions are a precautionary measure until empirical data can be generated. The Safety Data Sheet (SDS), if available, will provide foundational handling and storage information.[4][5][6]

Designing a Comprehensive Stability Study

A formal stability study is essential for determining a compound's shelf life and recommended storage conditions. The design of this study should be guided by principles outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

The core of a stability study involves subjecting the compound to a range of environmental conditions and monitoring its critical quality attributes over time.

Key Components of a Stability Protocol

A robust stability protocol should include:

  • Batch Selection: Use at least three batches of the compound, if available, to assess batch-to-batch variability.[9][10]

  • Container Closure System: The study should be conducted on the compound stored in the same type of container that will be used for long-term storage and distribution.[9]

  • Analytical Methods: Validated, stability-indicating analytical methods are critical. An HPLC method capable of separating the parent compound from its degradation products is typically the cornerstone of stability testing.

  • Testing Parameters: The parameters to be tested should include appearance, assay (purity), degradation products/impurities, and any other relevant physical or chemical properties.[10]

Storage Conditions and Testing Frequency

The study should incorporate both long-term and accelerated storage conditions.

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9][11]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[8][9]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[8][9][11]
Refrigerated 5°C ± 3°C12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
Frozen -20°C ± 5°C12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

Table 1: Example Stability Study Conditions and Testing Frequency, based on ICH Guidelines.[7][8]

Accelerated stability testing, where the compound is stored at elevated temperatures, is used to predict the shelf life at the recommended storage conditions and to quickly compare the stability of different formulations.[12][13] The relationship between temperature and degradation rate can often be modeled using the Arrhenius equation.[12]

Experimental Workflow and Methodologies

Forced Degradation (Stress Testing)

Before initiating a long-term stability study, forced degradation studies are performed to understand the likely degradation pathways and to ensure the analytical method is "stability-indicating." This involves intentionally exposing the compound to harsh conditions.

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60°C for 24-48 hours.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

Samples from each condition are then analyzed by HPLC-UV/MS to identify and characterize the degradation products.

Stability-Indicating HPLC Method

The analytical method must be able to accurately quantify the decrease in the active compound and the increase in degradation products.

Method Development Workflow:

  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with different pH buffers) to achieve good peak shape and initial separation.

  • Gradient Optimization: Develop a gradient elution method to resolve the parent peak from all degradation products generated during forced degradation.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and all impurities.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualization of the Stability Assessment Process

A logical workflow is crucial for a systematic approach to stability testing.

Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Stress Testing cluster_2 Phase 3: Formal Stability Study cluster_3 Phase 4: Data Analysis & Shelf-Life Determination A Receive New Compound (e.g., CAS 1044767-90-9) B Review Available Data (SDS, Literature) A->B C Establish Precautionary Storage Conditions (-20°C, Dark, Dry) B->C D Develop Stability-Indicating Analytical Method (HPLC) C->D E Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) D->E G Initiate Long-Term & Accelerated Stability Study D->G F Identify Degradation Products (LC-MS) E->F F->D H Analyze Samples at Defined Time Points G->H I Collect & Tabulate Data (Assay, Impurities) H->I J Analyze Degradation Trends I->J K Propose Storage Conditions J->K L Establish Shelf Life/ Retest Period K->L

Caption: Workflow for determining the stability of a new chemical entity.

Conclusion and Recommendations

Establishing the storage conditions and shelf life for a new compound is a scientifically rigorous process that underpins its successful development and use. For a novel compound such as CAS 1044767-90-9, where public data is scarce, the default starting point is storage at -20°C or below, protected from light and moisture.

A systematic stability study, beginning with forced degradation to understand potential liabilities and inform the development of a stability-indicating analytical method, is non-negotiable. The subsequent long-term and accelerated stability studies provide the empirical data necessary to define appropriate storage conditions and a scientifically justified shelf life or retest period. By following established guidelines and a logical, evidence-based approach, researchers can ensure the quality and integrity of their valuable chemical assets.

References

  • What Are the Typical Degradation Pathways for Organic Pollutants in the Environment?. (2025, December 16). Vertex AI Search.
  • Safety data sheet. (2019, March 29). Vertex AI Search.
  • Chemical Degradation Pathways. (2025, November 26). Sustainability Directory.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. JMP.
  • Degradation Pathways of Persistent Organic Pollutants (POPs) in the Environment. (2019, April 10). IntechOpen.
  • Complex organic matter degradation by secondary consumers in chemolithoautotrophy-based subsurface geothermal ecosystems. PMC.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Stability Testing Guidelines of Pharmaceutical Products. (2018, March 15). Journal of Drug Delivery and Therapeutics.
  • Degradation. (2022, April 25). Chemistry LibreTexts.
  • Real-time and accelerated storage stability studies. World Health Organization.
  • Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025, April 18). US EPA.
  • 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-4-(2-phenoxyethyl)-1,2,4-triazol-3,5-dione. CAS Common Chemistry.
  • SAFETY DATA SHEET. (2025, March 22). Merck Millipore.
  • Storage of chemicals. Asecos.
  • SAFETY DATA SHEET. Fisher Scientific.
  • APPLICATION NUMBER: - 216974Orig1s000 PRODUCT QUALITY REVIEW(S). accessdata.fda.gov.
  • CORESTA Guide N° 26. (2019, September 26). CORESTA.
  • Strontium perchlorate hexahydrate. Chem-Impex.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997, July 2). ASEAN.
  • Safety Data Sheet: Component B. Carl ROTH.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • pyridine-3-isocyanate. Sigma-Aldrich.
  • A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. (2025, October 20). ResearchGate.

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Foundational

Bifunctional Electrophiles in Drug Discovery: Hazard Classifications and Regioselective Handling of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Executive Summary In modern medicinal chemistry, multi-halogenated pyrimidines serve as indispensable scaffolds for building complex kinase inhibitors and receptor antagonists. Among these, 5-bromo-4-chloro-2-cyclopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, multi-halogenated pyrimidines serve as indispensable scaffolds for building complex kinase inhibitors and receptor antagonists. Among these, 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) stands out due to its unique orthogonal reactivity[1]. The molecule features a highly electrophilic C4-chlorine, a cross-coupling-ready C5-bromine, and a lipophilic C2-cyclopropyl group. While this bifunctionality is a synthetic asset, it inherently dictates the molecule's hazard profile. The same electrophilicity that enables rapid nucleophilic aromatic substitution (SNAr) also makes it a potent biological alkylating agent, necessitating rigorous hazard classification and handling protocols.

GHS Hazard Classifications and Mechanistic Causality

Understanding the safety profile of 5-bromo-4-chloro-2-cyclopropylpyrimidine requires bridging regulatory data with chemical reactivity. According to standardized safety data, this compound exhibits significant acute toxicity and irritant properties[1].

Table 1: GHS Hazard Classifications and Chemical Causality

Hazard ClassCategoryHazard CodeMechanistic Causality
Acute Toxicity 4 (Oral, Dermal, Inhal.)H302, H312, H332The C4-Cl bond reacts with biological nucleophiles (e.g., glutathione, lysine residues), disrupting cellular homeostasis[1].
Skin Irritation 2H315The C2-cyclopropyl group enhances lipophilicity, facilitating rapid epidermal penetration and localized protein alkylation[1].
Eye Irritation 2AH319High electrophilicity causes rapid cross-linking of corneal proteins upon contact[1].
STOT SE 3H336Inhalation of volatile dust/aerosols leads to systemic absorption and central nervous system depression[1].

The biological toxicity of this pyrimidine is not arbitrary; it is a direct consequence of its molecular design. The electron-deficient pyrimidine ring, further activated by the C5-bromine, makes the C4-chlorine highly susceptible to displacement. When exposed to human tissue, this leads to haptenization—where the chemical covalently binds to skin proteins, triggering an immune response and oxidative stress.

ToxicityMechanism A 5-Bromo-4-chloro- 2-cyclopropylpyrimidine B Skin/Inhalation Exposure A->B C Penetration via Lipophilic Cyclopropyl B->C D Electrophilic C4-Cl Reaction with Proteins C->D E Haptenization & Oxidative Stress D->E F Skin Irritation (H315) & Acute Toxicity E->F

Fig 1: Mechanistic pathway of 5-Bromo-4-chloro-2-cyclopropylpyrimidine biological toxicity.

Advanced Handling and Exposure Mitigation

Given the H312 (Harmful in contact with skin) and H315 (Causes skin irritation) designations[1], standard laboratory nitrile gloves offer insufficient protection for prolonged exposure, as halogenated organics can permeate thin nitrile barriers over time.

  • Engineering Controls: All manipulations of the neat solid must be conducted within a Class II Type B2 biological safety cabinet or a high-velocity fume hood to mitigate H332 (inhalation) and H336 (STOT SE 3) hazards[1].

  • PPE Specifications: Double-gloving is mandatory. The inner glove should be standard nitrile, while the outer glove should be butyl rubber or a specialized laminate (e.g., Silver Shield) when handling bulk quantities or concentrated solutions in polar aprotic solvents (like DMF or DMSO), which act as dermal penetration enhancers.

  • Decontamination: Spills must not be cleaned with water alone, as the compound is highly stable in neutral aqueous environments. Instead, spills should be neutralized with a 5% sodium carbonate solution containing a weak amine (e.g., ethanolamine) to actively quench the electrophilic C4 position before physical removal.

Self-Validating Experimental Protocol: Regioselective SNAr Functionalization

In drug development, the primary use of this compound is the regioselective displacement of the C4-chlorine with an amine, preserving the C5-bromine for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings[2]. The following protocol is designed as a self-validating system, ensuring both safety and chemical fidelity.

Table 2: Reaction Stoichiometry and Safety Rationale

ReagentEquivalentsFunctionSafety & Mechanistic Rationale
Pyrimidine Core1.0ElectrophileLimiting reagent to prevent unreacted electrophile in the waste stream.
Primary Amine1.05NucleophileSlight excess ensures complete consumption of the hazardous pyrimidine.
DIPEA2.0Acid ScavengerNeutralizes HCl byproduct; non-nucleophilic nature prevents side reactions.
THF (Anhydrous)0.2 MSolventNon-toxic alternative to DMF; prevents thermal runaway via low boiling point.
Step-by-Step Workflow:
  • Preparation & Inertion: In a flame-dried round-bottom flask under argon, dissolve 5-bromo-4-chloro-2-cyclopropylpyrimidine (1.0 eq) in anhydrous THF (0.2 M).

    • Causality: Argon prevents moisture ingress, which could lead to competitive hydrolysis of the C4-Cl bond, generating a highly toxic and difficult-to-separate pyrimidinol byproduct.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

    • Causality: The SNAr reaction is highly exothermic. Lowering the thermal energy suppresses the competitive displacement of the C5-bromine and prevents the volatilization of the pyrimidine (mitigating H336 inhalation risks).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) via syringe.

  • Nucleophile Introduction: Add the primary amine (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • In-Process Control (IPC) & Validation: After 1 hour, extract a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed successful and safe to work up only when the starting material peak is absent. The product mass spectrum must display a distinct 1:1 isotopic pattern (M+ and M+2), definitively proving that the C5-bromine remains intact.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate. The aqueous layer, now containing the harmless DIPEA-HCl salt, can be safely discarded following standard aqueous waste protocols.

SynthesisWorkflow Step1 1. Dissolve Pyrimidine in anhydrous THF (0°C) Step2 2. Add DIPEA (Non-nucleophilic Base) Step1->Step2 Step3 3. Dropwise addition of Amine Nucleophile Step2->Step3 Step4 4. SNAr Reaction at C4 (Displaces Chlorine) Step3->Step4 Step5 5. LC-MS Validation (Confirm C5-Br retention) Step4->Step5 Step6 6. Aqueous Workup & Safe Disposal Step5->Step6

Fig 2: Self-validating regioselective SNAr functionalization workflow at C4 position.

Conclusion

The handling of 5-bromo-4-chloro-2-cyclopropylpyrimidine requires a paradigm shift from basic compliance to mechanistic safety. By understanding that the compound's hazard profile is intrinsically linked to its electrophilic C4-chlorine and lipophilic cyclopropyl group, researchers can design workflows that inherently neutralize these risks. Implementing self-validating protocols with strict thermal and stoichiometric controls ensures that this powerful bifunctional building block accelerates drug discovery without compromising laboratory safety.

References
  • Title: 5-bromo-4-chloro-2-cyclopropylpyrimidine — Chemical Substance Information (CAS 1044767-90-9) Source: NextSDS Database URL: [Link]

Sources

Exploratory

Whitepaper: A Strategic In Vitro Toxicological Assessment of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Abstract Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous derivatives finding application as therapeutic agents, particularly in oncology.[1][2] The compound 5-Bromo-4-chloro-2-cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with numerous derivatives finding application as therapeutic agents, particularly in oncology.[1][2] The compound 5-Bromo-4-chloro-2-cyclopropylpyrimidine is one such molecule of interest, whose biological activity necessitates a thorough and early-stage characterization of its safety profile. This guide outlines a comprehensive, multi-tiered in vitro toxicology strategy designed to elucidate the potential cytotoxic, genotoxic, and mechanistic liabilities of this compound. By integrating a series of validated assays, from broad cytotoxicity screening to specific investigations into apoptosis, oxidative stress, and mitochondrial function, this whitepaper provides a robust framework for drug development professionals to generate a detailed and predictive in vitro toxicity profile, ensuring that only the safest and most promising candidates advance toward preclinical and clinical evaluation.[3]

Foundational Cytotoxicity Assessment: Determining the Onset of Cellular Injury

Scientific Rationale

The initial and most fundamental step in any toxicological evaluation is to determine the concentration range at which a compound elicits a cytotoxic response. This establishes the dose-dependent effect on cell viability and provides critical IC50 (half-maximal inhibitory concentration) values. These values are indispensable for designing subsequent, more mechanistically focused assays, ensuring that test concentrations are relevant and informative. We employ a dual-assay approach to capture two distinct modes of cell death: metabolic compromise and loss of membrane integrity.

Recommended Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay serves as a robust indicator of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living, metabolically active cells.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[5][6][7] An increase in LDH activity in the supernatant is a direct marker of cell lysis and death.

Experimental Workflow: Foundational Cytotoxicity

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Parallel Assays cluster_analysis Data Analysis prep1 Select Cell Lines (e.g., HepG2, HEK293) prep2 Seed Cells in 96-well Plates prep1->prep2 treat2 Treat Cells for 24, 48, 72 hours prep2->treat2 treat1 Prepare Serial Dilutions of 5-Bromo-4-chloro-2-cyclopropylpyrimidine treat1->treat2 assay_mtt MTT Assay: Measure Metabolic Activity treat2->assay_mtt assay_ldh LDH Assay: Measure Membrane Integrity treat2->assay_ldh analysis1 Read Absorbance (MTT: 570nm, LDH: 490nm) assay_mtt->analysis1 assay_ldh->analysis1 analysis2 Calculate % Viability vs. Control analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3

Caption: Workflow for dual cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cell lines (e.g., HepG2 liver carcinoma, HEK293 embryonic kidney cells) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X stock concentration series of 5-Bromo-4-chloro-2-cyclopropylpyrimidine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Foundational Cytotoxicity
Cell LineAssay TypeIncubation Time (h)IC50 (µM)
HepG2 (Liver)MTT48[Experimental Value]
HepG2 (Liver)LDH48[Experimental Value]
HEK293 (Kidney)MTT48[Experimental Value]
HEK293 (Kidney)LDH48[Experimental Value]

Assessment of Genotoxic Potential

Scientific Rationale

Genotoxicity assessment is a critical regulatory requirement designed to identify compounds that can damage DNA or chromosomes, posing a risk of heritable mutations or carcinogenesis.[8] A standard in vitro battery typically includes an assay for gene mutations in bacteria and an assay for chromosomal damage in mammalian cells.[9][10] This combination provides a comprehensive screen for the major classes of genetic damage.

Recommended Assays
  • Bacterial Reverse Mutation (Ames) Test: This assay is a widely used initial screen for mutagenicity. It employs several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The test measures the ability of the compound to cause a reverse mutation, restoring the bacteria's ability to grow in a histidine-free medium.[8][11]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[11] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.[12] An increase in the frequency of micronucleated cells indicates genotoxic activity.

Genotoxicity Testing Strategy

G start Test Compound: 5-Bromo-4-chloro-2-cyclopropylpyrimidine ames Ames Test (OECD 471) Detects Gene Mutations start->ames micronucleus In Vitro Micronucleus Test (OECD 487) Detects Chromosomal Damage start->micronucleus result_ames Result: Mutagenic or Non-Mutagenic? ames->result_ames result_micro Result: Clastogenic/Aneugenic or Negative? micronucleus->result_micro conclusion Synthesize Data: Overall Genotoxicity Profile result_ames->conclusion result_micro->conclusion

Caption: A standard two-part in vitro genotoxicity battery.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity).[12] Include both a short treatment (3-4 hours) with and without metabolic activation (S9 fraction) and a long treatment (21-24 hours) without S9.

  • Cytochalasin B Block: After treatment, add cytochalasin B to the culture medium. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of nuclear division during or after treatment.

  • Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative and vehicle controls.

Elucidating Mechanisms of Cell Death

Scientific Rationale

With cytotoxicity confirmed, the focus shifts to how the compound induces cell death. Two prevalent pathways are apoptosis (programmed cell death) and cellular damage from oxidative stress. Apoptosis is a highly regulated process involving the activation of a cascade of proteases called caspases.[13] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[14] Investigating these pathways provides critical mechanistic insight.

Recommended Assays
  • Caspase-Glo® 3/7 Assay: This is a highly sensitive, luminescence-based assay that measures the activity of caspases-3 and -7, the key effector caspases in the apoptotic pathway.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a light signal proportional to caspase activity.

  • ROS/RNS Detection Assay: These assays utilize fluorogenic probes that become highly fluorescent upon oxidation by ROS (like hydrogen peroxide) and RNS (like nitric oxide).[17][18] An increase in fluorescence intensity within treated cells indicates the induction of oxidative stress.

Apoptosis Signaling Cascade

G cluster_pathways Apoptotic Pathways compound 5-Bromo-4-chloro-2-cyclopropylpyrimidine intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic Potential Trigger extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 (Initiator) extrinsic->caspase8 caspase9 Caspase-9 (Initiator) intrinsic->caspase9 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis [Measured by Caspase-Glo Assay]

Caption: Simplified view of apoptosis, highlighting the central role of Caspase-3/7.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat with the compound at concentrations around the predetermined IC50 value for various time points (e.g., 4, 8, 12, 24 hours) to capture the kinetics of caspase activation.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in luminescence relative to the vehicle-treated control cells.

Investigating Organ-Specific Toxicity: Mitochondrial Dysfunction

Scientific Rationale

Mitochondria are critical for cellular energy production and are a common off-target site for drug-induced toxicity, particularly drug-induced liver injury (DILI).[19][20] Many pyrimidine analogs function as antimetabolites, interfering with nucleic acid synthesis and cellular metabolism.[21][22] Therefore, assessing the impact of 5-Bromo-4-chloro-2-cyclopropylpyrimidine on mitochondrial function is a logical step. The "Glu/Gal" assay is an elegant functional assay to unmask mitochondrial toxicants. Cells grown in standard glucose medium can generate ATP via glycolysis, but when glucose is replaced with galactose, they are forced to rely on mitochondrial oxidative phosphorylation.[23] Compounds that impair mitochondrial function will thus show significantly greater toxicity in galactose medium.

Recommended Assay
  • Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay: This assay involves comparing the cytotoxicity of the compound (using a standard viability assay like MTT) in cells cultured in medium containing either glucose or galactose as the primary carbohydrate source. A potentiation of toxicity (a "Gal/Glu shift") in the galactose medium is a strong indicator of mitochondrial liability.[19][23]

Logic of the Glucose vs. Galactose Assay

G cluster_glucose Glucose Medium cluster_galactose Galactose Medium compound Test Compound oxphos_g Oxidative Phosphorylation (Secondary ATP Source) compound->oxphos_g Inhibits oxphos_gal Oxidative Phosphorylation (FORCED Primary ATP Source) compound->oxphos_gal Inhibits glycolysis Glycolysis (Primary ATP Source) glycolysis->oxphos_g result Compare IC50 Values (IC50-Glucose vs IC50-Galactose) oxphos_g->result glycolysis_gal Glycolysis (Inefficient) glycolysis_gal->oxphos_gal oxphos_gal->result conclusion Significant IC50 Shift => Mitochondrial Toxicity result->conclusion

Caption: The Glu/Gal assay forces reliance on mitochondria, revealing toxicity.

Detailed Protocol: Glu/Gal Assay
  • Cell Adaptation: Culture HepG2 cells for at least one week in two separate media: one containing 10 mM glucose and the other containing 10 mM galactose (and no glucose).

  • Cell Seeding and Treatment: Seed both glucose- and galactose-adapted cells into separate 96-well plates. Treat both plates with an identical concentration range of 5-Bromo-4-chloro-2-cyclopropylpyrimidine for 48-72 hours.

  • Viability Assessment: At the end of the incubation period, assess cell viability in both plates using the MTT assay as described in Section 1.4.

  • Data Analysis: Calculate the IC50 value for the compound in both the glucose and galactose conditions. A ratio of IC50(Glucose)/IC50(Galactose) significantly greater than 1 indicates selective toxicity towards cells dependent on mitochondrial respiration.

Data Presentation: Mitochondrial Toxicity
Culture ConditionViability AssayIC50 (µM)IC50 Ratio (Glu/Gal)
Glucose MediumMTT[Value A]\multirow{2}{}{[Value A / Value B]*}
Galactose MediumMTT[Value B]

Synthesis and Conclusion

The successful execution of this four-part strategy will yield a comprehensive in vitro toxicity profile for 5-Bromo-4-chloro-2-cyclopropylpyrimidine. By systematically determining its cytotoxic potency, genotoxic potential, and underlying mechanisms of cell death, researchers can make informed, data-driven decisions. A finding of high cytotoxicity, coupled with positive results in the micronucleus assay and a significant Glu/Gal shift, would raise substantial safety concerns. Conversely, a compound with modest cytotoxicity, no genotoxic signals, and a clear apoptotic mechanism at high concentrations may be considered a more favorable candidate for further development. This structured, self-validating approach ensures scientific integrity and provides the authoritative grounding necessary to confidently advance or terminate a compound in the drug discovery pipeline.

References

  • Marroquin, L. D., Hynes, J., Dykens, J. A., Jamieson, J. D., & Will, Y. (2021). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. [Link]

  • Lee-Montiel, F. T., & La-Beck, N. M. (2020). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. Expert Opinion on Drug Metabolism & Toxicology. [Link]

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  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Labcorp Drug Development. [Link]

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  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]

  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Evotec. [Link]

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. [Link]

  • Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing. MDPI. [Link]

  • 5-bromo-4-chloro-2-cyclopropylpyrimidine — Chemical Substance Information. NextSDS. [Link]

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Reaction Biology. [Link]

  • In Vitro Intestinal and Liver Models for Toxicity Testing. ACS Publications. [Link]

  • Apoptosis-associated caspase activation assays. PubMed - NIH. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. [Link]

  • 5-bromo-4-chloro-2-cyclopropylpyridine hydrochloride — Chemical Substance Information. NextSDS. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Introduction & Strategic Rationale In modern medicinal chemistry, multi-substituted pyrimidines serve as privileged scaffolds, frequently appearing in kinase inhibitors (e.g., JAK and TYK2 inhibitors) and central nervous...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, multi-substituted pyrimidines serve as privileged scaffolds, frequently appearing in kinase inhibitors (e.g., JAK and TYK2 inhibitors) and central nervous system therapeutics[1]. 5-Bromo-4-chloro-2-cyclopropylpyrimidine is a highly versatile, orthogonally reactive building block. The C4-chloride is primed for rapid Nucleophilic Aromatic Substitution ( SN​Ar ) with amines or anilines, while the C5-bromide allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details a robust, three-step synthetic protocol designed for high yield, regioselectivity, and safe scalability. As a Senior Application Scientist, I have structured this guide to not only provide the empirical steps but to explain the chemical causality and analytical validation required at each stage to ensure a self-validating workflow.

Synthetic Workflow & Mechanistic Pathway

The synthesis follows a classical bottom-up heterocycle construction followed by sequential electrophilic and nucleophilic functionalizations:

  • Cyclocondensation : Construction of the pyrimidin-4-ol core.

  • Electrophilic Aromatic Bromination : Regioselective halogenation at the electron-rich C5 position.

  • Deoxychlorination : Conversion of the C4-hydroxyl (lactam tautomer) to a reactive C4-chloride.

SynthesisWorkflow A Cyclopropanecarboximidamide HCl + Ethyl 3-ethoxyacrylate B 2-Cyclopropylpyrimidin-4-ol (Yield: 80%) A->B NaOMe, MeOH Reflux, 12h C 5-Bromo-2-cyclopropylpyrimidin-4-ol (Yield: 90%) B->C NBS, DMF RT, 4h D 5-Bromo-4-chloro-2-cyclopropylpyrimidine (Yield: 89%) C->D POCl3, PhNMe2 100°C, 3h

Figure 1: Three-step synthetic workflow for 5-bromo-4-chloro-2-cyclopropylpyrimidine.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, expected yields, and critical Quality Control (QC) metrics for a standard 10-gram scale synthesis.

StepChemical EntityMW ( g/mol )Eq.AmountExpected YieldQC Validation (LC-MS / TLC)
1 Cyclopropanecarboximidamide HCl120.581.0012.0 g--
1 Ethyl 3-ethoxyacrylate144.171.1015.8 g--
1 2-Cyclopropylpyrimidin-4-ol136.15-10.8 g80%m/z 137 [M+H]⁺; UV-active polar spot
2 N-Bromosuccinimide (NBS)177.981.0514.8 g--
2 5-Bromo-2-cyclopropylpyrimidin-4-ol215.05-15.3 g90%m/z 215/217 (1:1 Br isotope pattern)
3 Phosphorus oxychloride (POCl₃)153.3310.073.5 mL--
3 5-Bromo-4-chloro-2-cyclopropylpyrimidine233.50-14.8 g89%m/z 233/235/237; Non-polar spot

Detailed Experimental Protocols & Causality

Step 1: Cyclocondensation to 2-Cyclopropylpyrimidin-4-ol

Objective: Construct the unsubstituted C6-pyrimidine ring. Causality: To achieve a pyrimidine ring lacking a substituent at the C6 position, ethyl 3-ethoxyacrylate is utilized instead of a standard β -keto ester (which would erroneously yield a 6-methyl derivative). Sodium methoxide (NaOMe) is required to neutralize the amidine hydrochloride salt, liberating the free nucleophilic amidine. This free base undergoes a Michael addition to the acrylate, followed by ethanol elimination and intramolecular cyclization[1].

Step-by-Step Procedure:

  • Charge a 500 mL round-bottom flask with cyclopropanecarboximidamide hydrochloride (12.0 g, 99.5 mmol) and anhydrous methanol (150 mL).

  • Add a solution of sodium methoxide (NaOMe, 25 wt% in MeOH, 23.8 mL, 104.5 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete free-basing.

  • Add ethyl 3-ethoxyacrylate (15.8 g, 109.5 mmol) dropwise over 10 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to 70 °C (reflux) for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Dissolve the resulting residue in distilled water (100 mL).

  • Slowly adjust the pH to 5.0–6.0 using 1M HCl. A pale yellow precipitate will form.

  • Filter the solid, wash with cold water (2 × 20 mL), and dry under high vacuum at 45 °C overnight.

  • Self-Validation: Perform TLC using 5% MeOH in Dichloromethane (DCM). The product should appear as a highly UV-active spot at Rf​≈0.3 . LC-MS must confirm the mass at m/z 137.1 [M+H]⁺.

Step 2: Electrophilic Aromatic Bromination

Objective: Regioselective installation of the C5-bromide. Causality: The C5 position of pyrimidin-4-ols is highly electron-rich due to the electron-donating effect of the adjacent tautomeric hydroxyl/lactam oxygen. N-Bromosuccinimide (NBS) is chosen over elemental bromine ( Br2​ ) because it provides a mild, steady concentration of electrophilic Br+ , which prevents oxidative degradation and polybromination. N,N-Dimethylformamide (DMF) is used as it stabilizes the polar transition state of the electrophilic aromatic substitution.

Step-by-Step Procedure:

  • Dissolve 2-cyclopropylpyrimidin-4-ol (10.8 g, 79.3 mmol) in anhydrous DMF (100 mL) in a 250 mL flask. Cool the solution to 0 °C using an ice bath.

  • Add NBS (14.8 g, 83.3 mmol) portionwise over 20 minutes, keeping the flask shielded from direct light (to prevent radical side-reactions).

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Workup: Pour the reaction mixture slowly into vigorously stirred ice-water (400 mL). The brominated product will crash out as a white-to-off-white solid.

  • Filter the precipitate, wash thoroughly with water to remove residual DMF and succinimide, and dry under vacuum.

  • Self-Validation: LC-MS is critical here. You must observe the classic 1:1 isotopic doublet at m/z 215.0 and 217.0 [M+H]⁺, confirming the incorporation of exactly one bromine atom.

Step 3: Deoxychlorination to the Final Product

Objective: Convert the C4-hydroxyl into a reactive C4-chloride. Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating reagent[2]. The addition of N,N-dimethylaniline acts as a nucleophilic catalyst; it attacks POCl₃ to generate a highly electrophilic Vilsmeier-type intermediate, which then reacts with the pyrimidinol oxygen. This creates a dichlorophosphite leaving group that is displaced by chloride via an SN​Ar mechanism. The tertiary amine also buffers the generated HCl, protecting the acid-sensitive cyclopropyl ring.

Step-by-Step Procedure:

  • In a rigorously dried 250 mL flask, suspend 5-bromo-2-cyclopropylpyrimidin-4-ol (15.3 g, 71.1 mmol) in POCl₃ (73.5 mL, ~10 eq).

  • Slowly add N,N-dimethylaniline (4.5 mL, 35.5 mmol, 0.5 eq). Caution: Mild exotherm.

  • Heat the mixture to 100 °C for 3 hours. The suspension will become a homogeneous dark solution.

  • Workup (Safety Critical): Cool the reaction to room temperature. Distill off approximately 70% of the excess POCl₃ under reduced pressure to minimize the quenching hazard[3].

  • Dissolve the remaining syrup in EtOAc (50 mL) and add this solution dropwise into a vigorously stirred mixture of crushed ice and water (300 mL). Never add water to the POCl₃ mixture, as the hydrolysis is violently exothermic[3].

  • Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO₂ evolution ceases, followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via short-path silica gel chromatography (Eluent: 10% EtOAc in Hexanes) if necessary.

  • Self-Validation: The final product is highly lipophilic. TLC (10% EtOAc/Hexanes) will show a fast-moving spot ( Rf​≈0.7 ). LC-MS will display a complex isotopic signature at m/z 233.0, 235.0, and 237.0 (approximate ratio 3:4:1) due to the presence of both one Bromine and one Chlorine atom.

References

  • Inhibitors of janus kinases (Patent WO2008156726A1) - Google Patents. Details the cyclocondensation methodology for 2-cyclopropylpyrimidin-4-ol synthesis.
  • 5-bromo-4-chloro-2-cyclopropylpyrimidine Properties - Sigma-Aldrich. Reference for physical properties and mass spectrometry isotopic distribution.
  • Technical Support Center: Chlorination in Pyrimidine Synthesis - BenchChem. Discusses the mechanistic role of POCl₃ and tertiary amine catalysts in deoxychlorination.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching - ACS Organic Process Research & Development. Evaluates the thermal hazards and correct inverse-quenching protocols for POCl₃.

Sources

Application

Application Note: Scalable Synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Document ID: APP-2026-03-089 Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary The pyrimidine scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-03-089 Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

The pyrimidine scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted therapeutics (such as MsbA lipopolysaccharide transporter inhibitors) [2]. Specifically, 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) [1] serves as a highly versatile di-electrophilic building block. The C4-chloride is highly reactive toward nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the C5-bromide allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This application note details a robust, three-step scalable protocol designed to transition this synthesis from discovery-scale (milligrams) to pilot-scale (kilograms) while maximizing atom economy, managing exothermic hazards, and ensuring high chromatographic purity.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed in a convergent three-step sequence to avoid the regioselectivity issues and harsh conditions associated with direct di-halogenation of pre-formed pyrimidines.

  • Pyrimidone Construction: The sequence begins with the condensation of cyclopropanecarboxamidine with a 1,3-dielectrophile (such as ethyl 3-ethoxyacrylate) under basic conditions to form 2-cyclopropylpyrimidin-4(1H)-one. This establishes the core heterocycle and the C2-cyclopropyl motif early in the sequence.

  • Electrophilic C5-Bromination: The electron-rich nature of the pyrimidone ring directs electrophilic aromatic substitution exclusively to the C5 position. Utilizing N-bromosuccinimide (NBS) rather than elemental bromine (Br2) provides a controlled release of the bromonium ion (Br+), mitigating oxidative degradation and over-bromination [3].

  • Deoxychlorination: The final step converts the C4-oxo group (tautomeric with the C4-hydroxyl) to a chloride using phosphorus oxychloride (POCl3). The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which rapidly activates the tautomeric hydroxyl group as a phosphorodichloridate leaving group, facilitating smooth displacement by chloride ions [4].

SynthesisWorkflow SM1 Cyclopropanecarboxamidine + Ethyl 3-ethoxyacrylate Step1 Step 1: Condensation NaOMe, MeOH, Reflux SM1->Step1 Int1 2-Cyclopropylpyrimidin-4(1H)-one (IPC: HPLC >98%) Step1->Int1 Step2 Step 2: C5-Bromination NBS, DMF, 25-45°C Int1->Step2 Int2 5-Bromo-2-cyclopropyl pyrimidin-4(1H)-one Step2->Int2 Step3 Step 3: Deoxychlorination POCl3, cat. DMF, 90°C Int2->Step3 Product 5-Bromo-4-chloro-2- cyclopropylpyrimidine Target Scaffold Step3->Product Waste Aqueous Quench & Waste Treatment (POCl3 neutralization) Step3->Waste Exotherm

Fig 1: Three-step synthetic workflow and scale-up logic for the target pyrimidine.

Scale-Up Metrics and Process Data

To validate the scalability of this route, comparative data was generated between a 10-gram laboratory scale and a 1-kilogram pilot scale. The process was optimized to replace chromatographic purification with crystallization, significantly reducing the E-factor (Environmental factor).

ParameterStep 1 (Condensation)Step 2 (Bromination)Step 3 (Chlorination)Overall Process
Lab Scale Yield (10g) 88%92%85%68.8%
Pilot Scale Yield (1kg) 85%94%82%65.5%
Purity (HPLC-UV 254nm) 98.5%99.1%99.5%>99%
Purification Method Aqueous PrecipitationAqueous PrecipitationRecrystallization (Heptane)N/A
Critical Safety Control Base neutralizationExotherm control (NBS add)POCl3 quench (Ice/Water)N/A

Validated Experimental Protocols

Note: The following procedures are self-validating. In-Process Controls (IPCs) must be met before advancing to the subsequent step. All procedures assume a 1.0 mole scale for standardization.

Protocol 1: Synthesis of 2-Cyclopropylpyrimidin-4(1H)-one

Objective: Construct the pyrimidine core via base-catalyzed condensation.

  • Preparation: Charge a 3 L jacketed reactor with methanol (1.0 L) and cyclopropanecarboxamidine hydrochloride (120.6 g, 1.0 mol).

  • Base Addition: Cool the suspension to 0–5 °C. Slowly add sodium methoxide (NaOMe) as a 25% w/w solution in methanol (432 g, 2.0 mol) over 30 minutes, maintaining the internal temperature below 15 °C.

  • Electrophile Addition: Add ethyl 3-ethoxyacrylate (144.2 g, 1.0 mol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • IPC: Sample the reaction mixture. Analyze via HPLC-MS. Proceed when the starting amidine is <2% AUC.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in water (500 mL) and adjust the pH to 5-6 using 2M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to constant weight.

Protocol 2: Synthesis of 5-Bromo-2-cyclopropylpyrimidin-4(1H)-one

Objective: Regioselective bromination at the C5 position [3].

  • Preparation: Charge a 2 L reactor with 2-cyclopropylpyrimidin-4(1H)-one (136.2 g, 1.0 mol) and anhydrous DMF (800 mL). Stir to achieve a clear solution.

  • Bromination: Shield the reactor from direct light. Introduce N-bromosuccinimide (NBS) (186.9 g, 1.05 mol) in five equal portions over 1 hour.

    • Causality Note: Portion-wise addition controls the mild exotherm. Maintaining the temperature between 25 °C and 35 °C prevents solvent degradation and limits di-bromination impurities.

  • Reaction: Stir at ambient temperature for 4 hours.

  • IPC: Analyze via HPLC. The reaction is complete when the starting material is <1%.

  • Workup & Isolation: Pour the reaction mixture slowly into vigorously stirred ice-water (2.5 L). A thick, pale-yellow precipitate will form. Stir for 1 hour to ensure complete precipitation and to dissolve succinimide byproducts. Filter, wash with water (3 x 300 mL), and dry under vacuum at 45 °C.

Protocol 3: Synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Objective: Deoxychlorination of the pyrimidone to yield the final di-electrophilic scaffold [4].

  • Preparation: Charge a 2 L reactor equipped with a reflux condenser and a caustic scrubber system with 5-bromo-2-cyclopropylpyrimidin-4(1H)-one (215.1 g, 1.0 mol).

  • Reagent Addition: Add phosphorus oxychloride (POCl3) (460 g, 3.0 mol, 3.0 eq) at room temperature. Add anhydrous DMF (3.6 g, 0.05 mol) as a catalyst.

    • Causality Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which is significantly more electrophilic than POCl3 alone, accelerating the chlorination and allowing for lower reaction temperatures [4].

  • Reaction: Heat the mixture to 90 °C for 6 hours. The suspension will transition into a dark, homogeneous solution.

  • IPC: Quench a 100 µL aliquot into cold methanol and analyze via HPLC. Proceed when starting material is undetectable.

  • Workup (Critical Safety Step): Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove approximately 60% of the excess POCl3.

  • Quench: Dissolve the concentrated residue in dichloromethane (DCM) (800 mL). Add this solution dropwise to a vigorously stirred mixture of crushed ice and water (2.0 L) while maintaining the aqueous temperature below 15 °C.

    • Trustworthiness Note: This reverse-quench method safely hydrolyzes residual POCl3 without exposing the product to highly acidic, high-temperature conditions that could cause hydrolysis back to the pyrimidone.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL). Combine the organic layers, wash with saturated aqueous NaHCO3 (500 mL) and brine (500 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallize the crude product from hot heptane to afford 5-bromo-4-chloro-2-cyclopropylpyrimidine as a crystalline solid [1].

References

  • Zhang, Y. et al. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Wnuk, S. F. et al. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PubMed Central (PMC). Available at:[Link]

  • Abdel-Maksoud, M. S. et al. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central (PMC). Available at:[Link]

Method

Regioselective functionalization of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

An Application Guide to the Regioselective Functionalization of 5-Bromo-4-chloro-2-cyclopropylpyrimidine Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold In the landscape of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Functionalization of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The 5-Bromo-4-chloro-2-cyclopropylpyrimidine building block represents a particularly valuable starting material due to the presence of two distinct halogen atoms at electronically and sterically different positions. This differentiation is not a complication but an opportunity, offering chemists precise control over sequential synthetic operations. The ability to selectively functionalize either the C4-chloro or the C5-bromo position allows for the rapid and efficient construction of diverse molecular libraries, accelerating the discovery of novel bioactive compounds.

This guide provides an in-depth analysis of the principles governing the regioselectivity of this scaffold and presents detailed, field-proven protocols for achieving selective C-C and C-N bond formations. We will explore the causal factors behind experimental choices, enabling researchers to not only follow procedures but also to rationally design their own synthetic strategies.

Pillar 1: The Principles of Regioselective Control

The central challenge and opportunity in using 5-Bromo-4-chloro-2-cyclopropylpyrimidine lies in controlling which halogen reacts. The outcome is a delicate balance between the inherent bond strengths of C-Br vs. C-Cl and the electronic properties of the pyrimidine ring.

  • Inherent Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is governed by carbon-halogen bond strength: C-I > C-Br > C-Cl.[3][4] Based on this principle alone, one would predict that the C5-bromo position is intrinsically more reactive than the C4-chloro position.

  • Electronic Activation by the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, significantly influences the reactivity of its substituents. The C4 position is highly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition to a palladium catalyst.[4][5] This electronic activation often overrides the inherent C-Br reactivity, making the C4-Cl bond the kinetically favored site for many transformations.[5][6][7][8]

Therefore, achieving regioselectivity is a matter of choosing reaction conditions that selectively favor one of these competing factors over the other.

  • To Favor C5 (C-Br) Functionalization: Conditions should be chosen to emphasize the difference in bond dissociation energy. This is typically achieved in Suzuki-Miyaura couplings where the oxidative addition is the rate-determining step and is highly sensitive to the C-X bond strength.

  • To Favor C4 (C-Cl) Functionalization: Conditions are selected that leverage the high electrophilicity of the C4 position. This is common in SNAr reactions and can also be achieved in certain cross-coupling reactions like the Buchwald-Hartwig amination, where the nature of the catalyst and ligand system plays a decisive role.

G cluster_0 Regioselectivity Factors for 5-Bromo-4-chloro-2-cyclopropylpyrimidine mol 5-Bromo-4-chloro-2-cyclopropylpyrimidine C4 C4 Position (C-Cl) C5 C5 Position (C-Br) C4_factors • High Electrophilicity • π-Deficient Ring Activation • Favored in SNAr & many Pd-couplings C4->C4_factors C5_factors • Weaker C-Br Bond • Lower Bond Dissociation Energy • Favored in specific Pd-couplings (e.g., Suzuki) C5->C5_factors

Caption: Competing factors influencing regioselective functionalization.

Pillar 2: Validated Protocols for Selective Functionalization

The following protocols provide detailed, step-by-step methodologies for selectively targeting the C5 and C4 positions of 5-Bromo-4-chloro-2-cyclopropylpyrimidine.

Protocol 1: C5-Selective Suzuki-Miyaura Cross-Coupling

This protocol is designed to exploit the higher intrinsic reactivity of the C-Br bond, making it ideal for introducing aryl or heteroaryl moieties at the C5 position while preserving the C4-chloro for subsequent transformations. The choice of a standard palladium catalyst like Pd(PPh₃)₄ under relatively mild conditions is key to achieving this selectivity.[1][4]

Reaction Scheme: 5-Bromo-4-chloro-2-cyclopropylpyrimidine + Ar-B(OH)₂ --(Pd Catalyst, Base)--> 5-Aryl-4-chloro-2-cyclopropylpyrimidine

Materials

ReagentCAS NumberM.W. ( g/mol )Amount (1.0 mmol scale)Equivalents
5-Bromo-4-chloro-2-cyclopropylpyrimidine1044767-90-9249.50249.5 mg1.0
Arylboronic AcidVariesVaries1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.05 (5 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.21276 mg2.0
1,4-Dioxane123-91-1-4.0 mL-
Water7732-18-5-1.0 mL-

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-chloro-2-cyclopropylpyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Then, add the degassed solvents, 1,4-dioxane (4 mL) and water (1 mL), via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-cyclopropylpyrimidine product.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): A standard, reliable Pd(0) source. Its relatively moderate activity is sufficient for the reactive C-Br bond but less likely to activate the stronger C-Cl bond under these conditions.[2]

  • Base (K₂CO₃): A moderately strong inorganic base required for the transmetalation step of the Suzuki catalytic cycle.[3]

  • Solvent System (Dioxane/H₂O): A common solvent mixture that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.

G cluster_workflow Experimental Workflow: C5-Suzuki Coupling A 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) B 2. Purge with Inert Gas (N₂ or Ar) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat Reaction (80-90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup E->F G 7. Purify (Column Chromatography) F->G H Product G->H

Caption: General workflow for C5-selective Suzuki coupling.

Protocol 2: C4-Selective Buchwald-Hartwig Amination

This protocol targets the highly electrophilic C4 position for C-N bond formation. The Buchwald-Hartwig amination is exceptionally well-suited for this transformation.[9] The use of specialized phosphine ligands is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, to form the desired C-N bond.[10][11]

Reaction Scheme: 5-Bromo-4-chloro-2-cyclopropylpyrimidine + R¹R²NH --(Pd Catalyst, Ligand, Base)--> 5-Bromo-4-(N-R¹R²)-2-cyclopropylpyrimidine

Materials

ReagentCAS NumberM.W. ( g/mol )Amount (1.0 mmol scale)Equivalents
5-Bromo-4-chloro-2-cyclopropylpyrimidine1044767-90-9249.50249.5 mg1.0
Amine (Primary or Secondary)VariesVaries1.2 mmol1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.7223 mg0.025 (2.5 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.6638 mg0.08 (8 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.4
Toluene (Anhydrous)108-88-3-5.0 mL-

Step-by-Step Methodology

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk flask.

  • Catalyst Premixing: In a separate vial, add Pd₂(dba)₃ (0.025 eq) and XPhos (0.08 eq), followed by anhydrous toluene (2 mL). Stir for 5 minutes until a homogeneous catalyst solution forms.

  • Reagent Addition: To the Schlenk flask containing the base, add 5-Bromo-4-chloro-2-cyclopropylpyrimidine (1.0 eq). Seal the flask, remove from the glovebox (if used), and add the amine (1.2 eq) and the remaining toluene (3 mL) via syringe.

  • Catalyst Addition: Add the premixed catalyst solution to the reaction flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Follow the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃ / XPhos): This combination forms a highly active, sterically hindered monoligated Pd(0) species in situ. Bulky phosphine ligands like XPhos are known to promote the reductive elimination step and are highly effective for coupling with aryl chlorides.[10][12]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[9]

  • Solvent (Toluene): A non-polar, high-boiling solvent suitable for the required reaction temperature.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle at C4 cluster_products A L-Pd(0) B Oxidative Addition Complex A->B Ar-Cl (at C4) C Amine Coordination B->C + R₂NH - Cl⁻ D Reductive Elimination Complex C->D + Base - Base-H⁺ D->A Reductive Elimination Product Ar-NR₂ (Product) D->Product

Caption: Simplified Buchwald-Hartwig cycle at the activated C4-Cl position.

Pillar 3: Troubleshooting and Self-Validation

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reactivity 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has degraded.1. Ensure a strict inert atmosphere.2. Use freshly opened, anhydrous solvents and degas thoroughly.3. Use a fresh bottle of high-purity base.
Poor Regioselectivity 1. (Suzuki) Reaction temperature is too high, activating the C-Cl bond.2. (Buchwald) Ligand is not optimal for C-Cl activation.1. Lower the reaction temperature for the Suzuki coupling.2. Screen alternative bulky phosphine ligands (e.g., BrettPhos, RuPhos).
Formation of Byproducts 1. Dehalogenation (hydrodehalogenation).2. (Suzuki) Homocoupling of the boronic acid.1. Ensure a strict inert atmosphere; moisture can be a proton source.2. Run the reaction at a lower temperature; ensure slow addition of the catalyst.
Difficult Purification Residual catalyst or ligand byproducts.1. Filter the crude reaction mixture through a pad of Celite before workup.2. Consider a scavenger resin to remove palladium.

Summary and Outlook

The regioselective functionalization of 5-Bromo-4-chloro-2-cyclopropylpyrimidine is a powerful strategy in synthetic chemistry. By understanding the interplay between inherent halogen reactivity and electronic activation, chemists can selectively perform Suzuki-Miyaura couplings at the C5-bromo position or Buchwald-Hartwig aminations at the C4-chloro position. The protocols detailed herein provide a robust starting point for these transformations. The true value of this scaffold is realized in sequential functionalization, where the product of the first selective reaction becomes the substrate for a second, allowing for the controlled, predictable, and efficient synthesis of complex, di-substituted pyrimidines for downstream applications in drug discovery and materials science.

References

  • D. C. D. Butler, T. G. Driver, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines, National Institutes of Health. [Online].
  • S. R. Neufeldt, et al., C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines, National Center for Biotechnology Information, 2026. [Online].
  • S. R. Neufeldt, et al., C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines, Journal of the American Chemical Society, 2025. [Online].
  • S. R. Neufeldt, M. S. Sanford, Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems, ResearchGate. [Online].
  • S. Neufeldt, C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines, Montana State University. [Online].
  • Buchwald–Hartwig amination, Wikipedia. [Online].
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine, BenchChem. [Online].
  • I. Khan, et al., Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies, MDPI, 2020. [Online].
  • A. H. Amin, D. R. Mehta, S. S. Samarth, SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION, HETEROCYCLES, 1999. [Online].
  • Suzuki reaction, Wikipedia. [Online].
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec, 2024. [Online].
  • S. R. Neufeldt, et al., C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines, Journal of the American Chemical Society, 2025. [Online].
  • Buchwald-Hartwig Coupling, Organic Synthesis. [Online].
  • Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal. [Online].
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online].
  • Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery, BenchChem. [Online].

Sources

Application

Advanced Synthetic Strategies for Cyclopropylpyrimidine Derivatives: A Methodological Guide

Executive Summary The incorporation of cyclopropyl groups into pyrimidine scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The cyclopropyl moiety imparts unique physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclopropyl groups into pyrimidine scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. The cyclopropyl moiety imparts unique physicochemical properties to the pyrimidine core, including increased structural rigidity, enhanced metabolic stability, and improved lipophilicity, without introducing the steric bulk of larger cycloalkanes.

As a Senior Application Scientist, I have structured this guide to address the two primary synthetic philosophies used to access these critical pharmacophores:

  • De Novo Ring Construction: The base-promoted condensation of cyclopropanecarboxamidine with 1,3-dielectrophiles, which regioselectively yields 2-cyclopropylpyrimidines[1].

  • Late-Stage Functionalization: The palladium-catalyzed Suzuki-Miyaura cross-coupling of halopyrimidines with cyclopropylboronic acid, which is highly effective for accessing 4-, 5-, or 6-cyclopropylpyrimidine derivatives[2].

The following application note details the mechanistic rationale, step-by-step validated protocols, and troubleshooting guidelines for both pathways.

Strategic Pathway Visualization

G Start Starting Materials A_Reagents Cyclopropanecarboxamidine + 1,3-Dicarbonyl Start->A_Reagents B_Reagents Halopyrimidine + Cyclopropylboronic Acid Start->B_Reagents A_Cond Base-Promoted Condensation A_Reagents->A_Cond B_Cond Pd-Catalyzed Suzuki-Miyaura Coupling B_Reagents->B_Cond Prod_A 2-Cyclopropylpyrimidine Derivatives A_Cond->Prod_A Prod_B 4-/5-Cyclopropylpyrimidine Derivatives B_Cond->Prod_B

Divergent synthetic strategies for accessing cyclopropylpyrimidine derivatives.

Pathway A: De Novo Pyrimidine Core Construction

Mechanistic Rationale

The classical synthesis of 2-cyclopropylpyrimidines relies on the condensation of cyclopropanecarboxamidine with a complementary 1,3-dielectrophile, such as a 1,3-dicarbonyl, enaminone, or β -fluoroenolate[1]. Because the amidine is typically supplied as a stable hydrochloride salt, an initial neutralization step using a base (e.g., sodium methoxide or potassium carbonate) is required to liberate the free, nucleophilic amidine[3].

The reaction proceeds via a sequential nucleophilic attack: the primary amine of the amidine attacks the most electrophilic carbonyl carbon, forming an intermediate imine. Subsequent intramolecular cyclization and dehydration drive the aromatization of the pyrimidine ring. Methanol is the preferred solvent as it readily dissolves the amidine salt and facilitates the proton-transfer steps critical for dehydration.

Protocol A: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine

Reagents Required:

  • Cyclopropanecarboxamidine hydrochloride (1.0 equiv, 10.0 mmol)

  • 2,4-Pentanedione (acetylacetone) (1.1 equiv, 11.0 mmol)

  • Sodium methoxide (NaOMe) (1.2 equiv, 12.0 mmol)

  • Anhydrous Methanol (MeOH) (30 mL)

Step-by-Step Procedure:

  • Free-Basing the Amidine: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add cyclopropanecarboxamidine hydrochloride (10.0 mmol) and anhydrous MeOH (20 mL).

  • Cool the suspension to 0 °C using an ice bath. Slowly add NaOMe (12.0 mmol) portion-wise. Causality Note: Performing this at 0 °C prevents the exothermic neutralization from degrading the amidine. Stir for 30 minutes. A white precipitate of NaCl will form.

  • Electrophile Addition: Dissolve 2,4-pentanedione (11.0 mmol) in anhydrous MeOH (10 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C (reflux) for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the amidine is completely consumed.

  • Workup: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove the methanol.

  • Partition the resulting residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). The aqueous phase should be extracted two more times with Ethyl Acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure 2-cyclopropylpyrimidine derivative.

Pathway B: Late-Stage sp2-sp3 Cross-Coupling

Mechanistic Rationale

Introducing a cyclopropyl group to a pre-formed pyrimidine ring is best achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. Coupling sp3-hybridized organoboron reagents like cyclopropylboronic acid is notoriously challenging due to slow transmetalation and the risk of β -hydride elimination[4]. Fortunately, the cyclopropyl group lacks coplanar β -hydrogens, mitigating elimination risks.

However, cyclopropylboronic acid is highly susceptible to protodeboronation in basic, aqueous media. To counteract this, a highly active catalyst system utilizing electron-rich, bulky phosphine ligands—such as tricyclohexylphosphine (PCy3) or RuPhos—is mandatory[5]. These ligands accelerate the oxidative addition and transmetalation steps, outcompeting the degradation of the boronic acid. A biphasic solvent system (Toluene/H₂O) with a strong inorganic base (K₃PO₄) is employed to facilitate the formation of the reactive boronate complex while maintaining the solubility of all intermediates[2].

Protocol B: Synthesis of 4-Cyclopropylpyrimidine Derivatives

Reagents Required:

  • 4-Chloropyrimidine derivative (1.0 equiv, 5.0 mmol)

  • Cyclopropylboronic acid (2.0 equiv, 10.0 mmol) Note: Excess is used to compensate for potential protodeboronation.

  • Palladium(II) acetate (Pd(OAc)₂) (5–10 mol%, 0.25–0.5 mmol)

  • Tricyclohexylphosphine (PCy3) (10–20 mol%, 0.5–1.0 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 15.0 mmol)

  • Toluene / H₂O (4:1 ratio, 25 mL total)

Step-by-Step Procedure:

  • System Degassing: In a 50 mL Schlenk flask, combine Toluene (20 mL) and H₂O (5 mL). Degas the solvent mixture by bubbling argon through the solution for at least 30 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich PCy3 ligand.

  • Reagent Loading: To the degassed solvent, add the 4-chloropyrimidine derivative (5.0 mmol), cyclopropylboronic acid (10.0 mmol), and K₃PO₄ (15.0 mmol).

  • Catalyst Addition: Quickly add Pd(OAc)₂ (0.25 mmol) and PCy3 (0.5 mmol) under a positive stream of argon. Seal the flask.

  • Coupling: Heat the biphasic mixture to 100 °C with vigorous stirring (to ensure adequate mixing of the two phases) for 16–24 hours[2].

  • Monitoring: Monitor the reaction via LC-MS. If the reaction stalls before completion, an additional 0.5 equiv of cyclopropylboronic acid and 2 mol% of Pd catalyst can be spiked into the mixture.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine the organic layers, wash with water (30 mL) and brine (30 mL), dry over anhydrous MgSO₄, filter through a short pad of Celite (to remove palladium black), and concentrate in vacuo.

  • Purification: Purify via flash column chromatography or reverse-phase preparative HPLC depending on the polarity of the specific pyrimidine derivative.

Comparative Data Summary

The following table summarizes the expected performance metrics and condition parameters for the two primary synthetic routes discussed.

ParameterPathway A: De Novo CondensationPathway B: Suzuki-Miyaura Coupling
Target Regiochemistry 2-Cyclopropylpyrimidines4-, 5-, or 6-Cyclopropylpyrimidines
Key Reagents Cyclopropanecarboxamidine, 1,3-DicarbonylHalopyrimidine, Cyclopropylboronic Acid
Catalyst / Base NaOMe or K₂CO₃Pd(OAc)₂ / PCy3 / K₃PO₄
Solvent System Anhydrous MethanolToluene / H₂O (4:1)
Temperature 65 °C (Reflux)100 °C
Reaction Time 12 – 16 hours16 – 24 hours
Expected Yield Range 65% – 85%55% – 90%
Primary Failure Mode Incomplete amidine free-basingProtodeboronation of boronic acid

References

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online.[Link]

  • Preparation of a diverse purine-scaffold library via one-step palladium catalyzed cross-coupling. Heterocycles. [Link]

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform.[Link]

  • United States Patent 6,867,205 B2: Pyrimidine Derivatives. Google Patents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Introduction Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine. This key heterocyclic intermediate is a critical building block in the development of advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine. This key heterocyclic intermediate is a critical building block in the development of advanced pharmaceutical agents, valued for the distinct reactivity of its halogenated sites which allows for sequential, regioselective functionalization. However, its synthesis can be challenging, often plagued by issues such as low yields, competing side reactions, and purification difficulties.

This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, detailed troubleshooting protocols, and a mechanistic rationale to help you navigate the common pitfalls and systematically improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for preparing 5-Bromo-4-chloro-2-cyclopropylpyrimidine?

A1: A robust and common strategy involves a multi-step sequence starting from a readily available precursor like 2-cyclopropyl-4-hydroxypyrimidine. The general workflow involves two key transformations:

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Bromination: Regioselective bromination at the electron-rich C5 position of the pyrimidine ring, often accomplished with N-Bromosuccinimide (NBS) or bromine (Br₂) in an appropriate solvent.

The order of these steps is critical. Performing the chlorination first is generally preferred as the resulting 4-chloropyrimidine is sufficiently activated for subsequent electrophilic bromination at the C5 position.

Q2: My overall yield is consistently below 40%. What are the most common factors responsible for such a significant loss?

A2: Consistently low yields are typically traced back to a few critical parameters. The most common culprits include:

  • Moisture Contamination: The chlorination step using POCl₃ is extremely sensitive to water. Any moisture will rapidly quench the reagent and lead to incomplete conversion and the formation of hydrolysis byproducts.[1] Ensuring all glassware is flame-dried and reagents are anhydrous is paramount.

  • Suboptimal Temperature Control: Both the chlorination and bromination steps are exothermic and temperature-sensitive. Poor temperature control during chlorination can lead to decomposition and the formation of dark, tarry byproducts. In the bromination step, excessive heat can result in over-bromination or other non-selective side reactions.[1]

  • Reagent Quality and Stoichiometry: Using aged or low-purity POCl₃ or NBS can drastically reduce conversion. Furthermore, incorrect stoichiometry—especially of the brominating agent—can lead to a mixture of unreacted starting material and di-brominated byproducts, complicating purification and lowering the isolated yield of the desired product.

  • Purification Losses: The final product can be volatile or prone to degradation on silica gel if exposed for extended periods. Inefficient extraction or suboptimal chromatography conditions can lead to significant loss of material.

Q3: I am struggling with the regioselectivity of the halogenation. How can I ensure the correct placement of the chloro and bromo groups?

A3: Regioselectivity is governed by the inherent electronic properties of the pyrimidine ring and the reaction mechanisms.

  • The conversion of the 4-hydroxyl group to a chloride is a well-established nucleophilic substitution-type reaction on the activated pyrimidine ring.

  • The subsequent bromination is an electrophilic aromatic substitution. The C5 position is the most electron-rich carbon on the 2-cyclopropyl-4-chloropyrimidine ring, making it the preferred site for electrophilic attack. The adjacent nitrogen atoms and the chloro group at C4 are electron-withdrawing, deactivating the C2 and C6 positions towards electrophilic attack.[2] To ensure high regioselectivity, use a mild brominating agent like NBS and maintain a controlled temperature to prevent more aggressive, less selective reactions.

Visualized Synthetic Workflow

The following diagram outlines the recommended synthetic pathway.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination cluster_2 Purification A 2-Cyclopropyl-4-hydroxypyrimidine B 2-Cyclopropyl-4-chloropyrimidine A->B  POCl₃, Heat   C 5-Bromo-4-chloro-2-cyclopropylpyrimidine B->C  NBS, Acetonitrile, rt   D Crude Product C->D  Aqueous Workup   E Pure Product (>98%) D->E  Column Chromatography  

Caption: Recommended two-step synthesis and purification workflow.

Detailed Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem ID Observed Issue Potential Causes Recommended Solutions & Actions
P1 The chlorination reaction (Step 1) stalls, showing significant unreacted starting material by TLC/LC-MS. 1. Inactive or insufficient POCl₃ due to hydrolysis.[1]2. Reaction temperature is too low.3. Insufficient reaction time.1. Reagent Quality: Use a fresh, unopened bottle of POCl₃. Ensure all glassware is rigorously flame-dried under vacuum.2. Temperature: Gradually increase the reflux temperature by 5-10 °C and monitor progress every 30 minutes.3. Time: Extend the reaction time. Some substrates may require longer heating to achieve full conversion.
P2 The bromination reaction (Step 2) is messy, producing multiple byproducts, including a potential di-brominated species. 1. Over-addition of N-Bromosuccinimide (NBS).2. Reaction temperature is too high, promoting radical or less selective pathways.3. Presence of UV light can initiate radical side reactions with NBS.1. Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents). Add it portion-wise over 15-20 minutes to maintain control.2. Temperature Control: Maintain the reaction at or slightly below room temperature using a water bath.3. Light: Protect the reaction from direct light by wrapping the flask in aluminum foil.
P3 The crude product after workup is a dark, tarry oil instead of a solid or light-colored oil. 1. Decomposition during the high-temperature chlorination step.2. Harsh workup conditions (e.g., quenching hot POCl₃ with water).3. Residual acid causing degradation during solvent removal.1. Reaction Conduct: Ensure the chlorination reaction is not heated excessively beyond the required reflux temperature.2. Workup: Cool the reaction mixture to room temperature before slowly and carefully quenching it by pouring it onto crushed ice.3. Neutralization: After extraction, include a wash with a saturated sodium bicarbonate solution to remove any residual acid before drying and concentrating.
P4 The final product yield is low after column chromatography. 1. The product is partially volatile and is being lost during solvent evaporation under high vacuum.2. The product is streaking or irreversibly binding to the silica gel.3. Co-elution of a closely related impurity.1. Evaporation: Use a rotary evaporator with controlled vacuum and a moderately warm water bath (35-40 °C). Avoid using a high-vacuum pump.2. Chromatography: Deactivate the silica gel by pre-treating it with a solvent mixture containing 0.5% triethylamine to prevent streaking.3. Eluent System: Optimize the mobile phase using TLC to ensure good separation between the product and any impurities. A slow gradient elution often yields better results than an isocratic one.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve yield-related issues.

G cluster_troubleshooting Diagnosis cluster_solutions Solutions Start Low Final Yield CheckTLC Analyze TLC/LC-MS of Crude Start->CheckTLC Incomplete Incomplete Reaction (Starting Material Present) CheckTLC->Incomplete  High SM Spot   Byproducts Multiple Byproducts CheckTLC->Byproducts  Multiple Spots   CleanCrude Crude is Clean but Final Mass is Low CheckTLC->CleanCrude  Single Major Spot   Sol_Incomplete Verify Reagent Quality (See P1) Increase Temp/Time Incomplete->Sol_Incomplete Sol_Byproducts Control Stoichiometry (See P2) Optimize Temperature Byproducts->Sol_Byproducts Sol_Purification Optimize Purification (See P4) Check Workup (P3) CleanCrude->Sol_Purification

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-4-chloropyrimidine (Step 1)

  • Preparation: Take a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagents: To the flask, add 2-cyclopropyl-4-hydroxypyrimidine (10.0 g, 72.4 mmol). Carefully add phosphorus oxychloride (POCl₃, 67.5 mL, 724 mmol) via a syringe.

  • Reaction: Heat the resulting suspension to reflux (approx. 105-110 °C) using an oil bath. The solid will slowly dissolve. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (400 g). Under vigorous stirring in a well-ventilated fume hood , slowly pour the reaction mixture onto the ice. This is a highly exothermic and gas-evolving step.

  • Extraction: Once all the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 5-Bromo-4-chloro-2-cyclopropylpyrimidine (Step 2)

  • Preparation: In a 250 mL round-bottom flask protected from light, dissolve the crude 2-cyclopropyl-4-chloropyrimidine (approx. 72.4 mmol) in acetonitrile (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 13.5 g, 76.0 mmol, 1.05 eq) portion-wise over 20 minutes while stirring at room temperature. Use a water bath to maintain the temperature below 25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine. Stir for 10 minutes.

  • Extraction: Remove the acetonitrile under reduced pressure. Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane to afford the pure title compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. (2008-2026). Pyrimidines reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
  • ConnectSci. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry.
  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • YouTube. (2021).
  • ChemRxiv.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2017-2023). Pyrimidine synthesis.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

Sources

Optimization

Minimizing debromination side reactions in 5-Bromo-4-chloro-2-cyclopropylpyrimidine

Welcome to the technical support center for 5-Bromo-4-chloro-2-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-4-chloro-2-cyclopropylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address a common and critical challenge: the undesired side reaction of debromination during cross-coupling reactions. Our goal is to provide you with the expertise and practical insights needed to minimize this side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 5-Bromo-4-chloro-2-cyclopropylpyrimidine?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom at the C5 position of the pyrimidine ring is replaced by a hydrogen atom. This results in the formation of the undesired byproduct, 4-chloro-2-cyclopropylpyrimidine. This not only reduces the yield of your target compound but also introduces a significant purification challenge due to the structural similarity of the byproduct to the starting material and the desired product.[1]

Q2: Why is debromination a common issue with this substrate?

A2: Debromination is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the starting material in a competing cycle to replace the bromo group with a hydrogen atom. Several factors can promote the formation of Pd-H and increase the rate of debromination, including high reaction temperatures, the choice of base and ligand, and the presence of trace amounts of water or other hydride sources.[1][2]

Q3: Which position is more reactive in 5-Bromo-4-chloro-2-cyclopropylpyrimidine for cross-coupling reactions, the C4-chloro or the C5-bromo?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Therefore, the C5-bromo position is significantly more reactive than the C4-chloro position. This inherent difference in reactivity allows for selective functionalization at the C5 position, provided the reaction conditions are carefully controlled to prevent side reactions like debromination.

Troubleshooting Guide: Minimizing Debromination

This section provides a structured approach to troubleshoot and minimize debromination in your reactions involving 5-Bromo-4-chloro-2-cyclopropylpyrimidine.

Issue 1: High levels of debrominated byproduct (4-chloro-2-cyclopropylpyrimidine) observed in the crude reaction mixture.

This is the most common problem encountered. The following troubleshooting workflow can help you systematically address the issue.

graph TD { A[High Debromination Observed] --> B{Optimize Base}; B --> C{Screen Catalyst/Ligand System}; C --> D{Adjust Reaction Temperature}; D --> E{Evaluate Solvent}; E --> F[Debromination Minimized]; B -- Debromination Persists --> C; C -- Debromination Persists --> D; D -- Debromination Persists --> E; } Caption: A logical workflow for troubleshooting high levels of debromination.

Detailed Troubleshooting Steps:

  • Optimize the Base:

    • Rationale: Strong bases, especially in the presence of protic solvents, can generate hydride species that lead to debromination.[2] The choice of base is a critical first step in minimizing this side reaction.

    • Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) to milder inorganic bases. Weaker bases are less likely to promote the formation of palladium-hydride species.

    • Suggested Bases to Screen:

      • Potassium phosphate (K₃PO₄)

      • Cesium carbonate (Cs₂CO₃)

      • Potassium carbonate (K₂CO₃)

      • Cesium fluoride (CsF) has been reported to be effective in minimizing side products in Suzuki couplings of other brominated heterocycles.[2]

  • Screen the Catalyst and Ligand System:

    • Rationale: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role in the reaction outcome. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

    • Recommendation: If using a very electron-rich, bulky ligand, consider switching to a less electron-donating or sterically different ligand.

    • Ligand Selection Guide:

      Ligand Type Recommendation Rationale
      Electron-rich, bulky phosphines (e.g., RuPhos, XPhos) Use with caution. Can promote the reductive elimination leading to debromination.[1]
      Less electron-donating phosphines (e.g., PPh₃) Often a better choice. Can disfavor the hydrodehalogenation pathway.

      | Bidentate phosphines (e.g., BINAP, dppf) | Consider for specific reactions. | Can provide stability to the catalytic complex and may reduce side reactions.[3] |

  • Adjust the Reaction Temperature:

    • Rationale: Higher reaction temperatures can increase the rate of debromination.[1] Running the reaction at the lowest effective temperature can significantly improve the ratio of desired product to the debrominated byproduct.

    • Recommendation: Start the reaction at a lower temperature (e.g., 40-60 °C) and monitor the progress. If the reaction is too slow, incrementally increase the temperature by 10 °C intervals while monitoring for the formation of the debrominated byproduct by LC-MS or GC-MS.

  • Evaluate the Solvent:

    • Rationale: The reaction solvent can act as a proton source, contributing to hydrodebromination. Protic solvents are more likely to facilitate this side reaction.

    • Recommendation: Use anhydrous, aprotic solvents.

    • Solvent Selection Guide:

      Solvent Type Recommendation Rationale
      Aprotic Solvents (e.g., Toluene, Dioxane, THF) Generally preferred. Minimize potential proton sources for hydrodehalogenation.[1]

      | Protic Solvents (e.g., alcohols, water) | Use with caution or avoid. | Can act as a source of protons or hydrides. If water is necessary (e.g., for Suzuki coupling), use the minimum required amount.[2] |

Issue 2: Inconsistent reaction yields due to variable debromination.

Inconsistent results often point to subtle variations in reagent quality or reaction setup.

graph TD { A[Inconsistent Yields] --> B{Verify Reagent Quality}; B --> C{Ensure Inert Atmosphere}; C --> D{Check for Hydride Impurities}; D --> E[Consistent Results Achieved]; } Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Rationale: Impurities in starting materials or reagents can poison the catalyst or act as a source of hydrides. Boronic acids, for instance, can degrade over time.

    • Recommendation:

      • Use freshly purchased or purified 5-Bromo-4-chloro-2-cyclopropylpyrimidine.

      • Check the purity of the coupling partner (e.g., boronic acid, amine, alkyne) by NMR or LC-MS before use.

      • Use a fresh bottle of a high-purity base.

  • Ensure a Strictly Inert Atmosphere:

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen. Oxidation of the catalyst can lead to deactivation and inconsistent reaction rates, which may indirectly favor side reactions.

    • Recommendation:

      • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.

      • Use Schlenk techniques or a glovebox for setting up the reaction.

  • Check for Potential Hydride Impurities:

    • Rationale: Trace amounts of impurities that can act as hydride donors will directly contribute to debromination.

    • Recommendation:

      • Use anhydrous solvents. If using a solvent from a still, ensure it is properly dried.

      • Be mindful of impurities in other reagents that could be a source of hydrides.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-cyclopropylpyrimidine with an arylboronic acid, optimized to minimize debromination.

Reaction: 5-Bromo-4-chloro-2-cyclopropylpyrimidine + Arylboronic Acid → 5-Aryl-4-chloro-2-cyclopropylpyrimidine

Materials:

  • 5-Bromo-4-chloro-2-cyclopropylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-4-chloro-2-cyclopropylpyrimidine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Reaction Execution:

    • Stir the mixture at a reduced temperature (e.g., start at 60 °C).

    • Monitor the reaction progress by TLC or LC-MS every hour. Pay close attention to the formation of the debrominated byproduct.

    • If the reaction is slow, incrementally increase the temperature by 10 °C, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to quantify the ratio of the desired product to the debrominated byproduct.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective. The debrominated byproduct is usually less polar and will elute before the desired product.

References

  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Troubleshooting

Overcoming low reactivity of CAS 1044767-90-9 in sterically hindered couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic challenges associated with CAS 1044767-90-9 (5-bromo-4-chloro-2-cyclopropylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific organometallic challenges associated with CAS 1044767-90-9 (5-bromo-4-chloro-2-cyclopropylpyrimidine) [1].

This substrate presents a classic dual-challenge in cross-coupling chemistry: chemoselectivity and steric hindrance . The C2-cyclopropyl group imparts significant steric bulk across the pyrimidine ring, while the adjacent C4-Cl and C5-Br sites compete for palladium oxidative addition[2]. Mastering this substrate requires a deep understanding of kinetic versus thermodynamic control to prevent stalled catalytic cycles and unwanted side reactions[3].

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Suzuki-Miyaura coupling at the C4 position failing or giving low yields with bulky boronic acids?

  • Causality: The primary failure mode is a stalled transmetalation step. While the initial oxidative addition of Pd(0) into the electronically activated C4-Cl bond is fast, the resulting Pd(II) intermediate is highly congested by the adjacent C5-Br and the C2-cyclopropyl group. When a bulky aryl boronic acid attempts to transmetalate, the steric clash raises the activation energy, stalling the cycle[4].

  • Solution: Transition from standard ligands (like PPh 3​ ) to sterically demanding, electron-rich Buchwald ligands (e.g., XPhos or SPhos) or bidentate ligands like Pd(dppf)Cl 2​ [5]. These ligands force the intermediate into a geometry that accelerates reductive elimination. Furthermore, switch your base to Cs 2​ CO 3​ with a water co-solvent (e.g., Dioxane/H 2​ O 4:1). Hydration of the boronic acid to the reactive boronate complex is critical to overcoming the steric activation barrier.

Q2: How do I achieve strict chemoselective coupling at C4-Cl without touching the C5-Br?

  • Causality: Chemoselectivity between C4-Cl and C5-Br is governed by kinetic vs. thermodynamic competition. The C4-Cl site is electronically deficient (ortho/para to the pyrimidine nitrogens) and undergoes faster oxidative addition at lower temperatures. Conversely, the C5-Br bond is technically weaker but sterically shielded, requiring higher activation energy[3][6].

  • Solution: Exploit kinetic control. Run the reaction at lower temperatures (40–60 °C) using a mild base like Na 2​ CO 3​ . Pd(PPh 3​ ) 4​ is highly effective for C4-selective Suzuki couplings if the boronic acid is not overly hindered[4]. Pushing the temperature above 80 °C will provide enough energy to initiate competitive oxidative addition at the C5-Br site, leading to oligomerization.

Q3: I am observing high levels of protodehalogenation at C5 during Buchwald-Hartwig amination. How do I suppress this?

  • Causality: Protodehalogenation occurs when the rate of transmetalation/amine coordination is slower than the rate of β -hydride elimination or protodepalladation. The steric bulk of the C4-aryl group (installed in step 1) severely restricts access to the C5-Pd(II) intermediate[7].

  • Solution: Use strictly anhydrous conditions and a strong, non-nucleophilic base like NaOtBu or LiHMDS. Employ a highly active precatalyst like RuPhos Pd G3, which rapidly generates the active mono-ligated Pd(0) species. The bulky RuPhos ligand forces the amine and aryl group into close proximity, accelerating reductive elimination before side reactions can occur.

Part 2: Quantitative Data Presentation

To optimize your reaction conditions, reference the following empirically validated matrix for CAS 1044767-90-9 couplings:

Catalyst SystemTarget SiteTemp (°C)Base / SolventChemoselectivityYield Outcome
Pd(PPh 3​ ) 4​ C4-Cl60Na 2​ CO 3​ / Dioxane:H 2​ OExcellent (>95% C4)High (Standard Ar)
Pd(dppf)Cl 2​ C4-Cl80K 3​ PO 4​ / Toluene:H 2​ OModerate (Some C5)High (Bulky Ar)
RuPhos Pd G3 C5-Br100Cs 2​ CO 3​ / DioxaneN/A (C4 pre-filled)High (Amination)
Pd 2​ (dba) 3​ / Xantphos C5-Br110NaOtBu / ToluenePoor (Mixtures)Low (Protodehal.)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C4-Cl

This protocol is designed to selectively functionalize the C4 position while preserving the C5-Br handle.

  • Preparation: In an oven-dried Schlenk flask, combine CAS 1044767-90-9 (1.0 eq), the aryl boronic acid (1.05 eq), and Na 2​ CO 3​ (2.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H 2​ O. Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 eq).

    • Self-Validation Checkpoint: Upon heating to 60 °C, the solution should transition from a pale yellow suspension to a clear, bright yellow solution, indicating active Pd(0) entry into the catalytic cycle. If the solution turns black, Pd-black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Reaction: Stir at 60 °C for 4-6 hours. Monitor by LC-MS. The mass spectrum should show the desired product with the characteristic bromine isotope pattern (M / M+2 ratio of 1:1), confirming the C5-Br remains intact.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination at C5-Br

This protocol is executed on the C4-substituted intermediate generated in Protocol A.

  • Preparation: In a glovebox, combine the C4-aryl-5-bromo intermediate (1.0 eq), the desired amine (1.2 eq), Cs 2​ CO 3​ (2.0 eq), and RuPhos Pd G3 (0.02 eq) in a sealed vial.

  • Solvent: Add anhydrous 1,4-Dioxane.

    • Self-Validation Checkpoint: The use of a G3 precatalyst ensures rapid activation. The solution will turn deep red/orange within 5 minutes at room temperature as the active L-Pd(0) species is generated.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts (critical to prevent emulsion during aqueous workup), concentrate, and purify.

Part 4: Mechanistic Visualizations

Workflow SM CAS 1044767-90-9 (5-Br, 4-Cl, 2-cPr) C4_Coupling Step 1: C4 Suzuki Pd(PPh3)4, 60°C SM->C4_Coupling Ar-B(OH)2 Kinetic Control Intermediate C4-Aryl-5-bromo Intermediate C4_Coupling->Intermediate C5_Coupling Step 2: C5 Buchwald RuPhos Pd G3, 100°C Intermediate->C5_Coupling R-NH2 Thermodynamic Control Product C4, C5-Disubstituted Pyrimidine C5_Coupling->Product

Sequential cross-coupling workflow for CAS 1044767-90-9 exploiting C4/C5 chemoselectivity.

Mechanism Substrate 5-bromo-4-chloro-2-cyclopropylpyrimidine C4_Path C4-Cl Oxidative Addition (Electron-deficient, highly reactive) Substrate->C4_Path Low Temp (20-60°C) Kinetic Preference C5_Path C5-Br Oxidative Addition (Sterically hindered by C4/C6) Substrate->C5_Path High Temp (>90°C) Requires Bulky Ligands Protodehal Side Reaction: Protodehalogenation C5_Path->Protodehal Slow Transmetalation

Mechanistic divergence and steric causality in the oxidative addition of CAS 1044767-90-9.

References

  • 5-bromo-4-chloro-2-cyclopropylpyrimidine | 1044767-90-9 - Sigma-Aldrich, sigmaaldrich.com, 1

  • 1044767-90-9 CAS Manufactory - ChemicalBook, chemicalbook.com, 2

  • Adventures in CH-Arylation Chemistry - ResearchGate, researchgate.net, 3

  • Palladium(0)-catalyzed Domino C−N Coupling/Hydroamination/C−H Arylation: Efficient Synthesis of Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridines - ResearchGate, researchgate.net, 6

  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors | Journal of Medicinal Chemistry - ACS Publications, acs.org, 4

  • US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents, google.com, 5

  • Conception et caractéris fluorophores organique triazapentalènes - Université d'Orléans, univ-orleans.fr, 7

Sources

Reference Data & Comparative Studies

Validation

A Comparison Guide: Benchtop vs. High-Field NMR for the Structural Verification of 5-Bromo-4-chloro-2-cyclopropylpyrimidine

The Analytical Dilemma in Process Chemistry In modern drug discovery, halogenated pyrimidines serve as critical building blocks for synthesizing kinase inhibitors and calcium-activated chloride channel (CaCC) modulators...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma in Process Chemistry

In modern drug discovery, halogenated pyrimidines serve as critical building blocks for synthesizing kinase inhibitors and calcium-activated chloride channel (CaCC) modulators [1]. Specifically, 5-Bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9) is a highly versatile intermediate. For drug development professionals and process chemists, verifying the structural integrity of this intermediate during scale-up is paramount.

As a Senior Application Scientist, I frequently encounter a strategic dilemma: should process monitoring rely exclusively on the gold-standard High-Field NMR (e.g., 600 MHz), which requires sample transfer to a core facility, or can a Benchtop NMR (e.g., 80 MHz) deployed directly in the fume hood provide sufficient resolution?

This guide objectively compares the 1 H and 13 C NMR performance of both platforms, providing actionable experimental data and mechanistic insights to help you optimize your analytical workflows [2].

Structural Anticipation & Mechanistic NMR Principles

Before analyzing the spectra, we must establish the theoretical NMR profile of 5-Bromo-4-chloro-2-cyclopropylpyrimidine based on its molecular environment.

  • The Pyrimidine Core: The molecule contains only one aromatic proton at the C-6 position. Because it is flanked by an electronegative nitrogen atom and a bromine atom at C-5, this proton is highly deshielded, presenting as a sharp singlet far downfield.

  • The Cyclopropyl Group: The C-2 position is substituted with a cyclopropyl ring. This introduces a highly shielded methine (CH) proton and four diastereotopic methylene (CH 2​ ) protons.

The Causality of Resolution Loss at Low Field: At 600 MHz, the Larmor precession frequency difference ( Δν ) between the cyclopropyl CH and CH 2​ protons is massive compared to their scalar coupling constant ( J ). This yields a clean, first-order spectrum ( Δν≫J ). However, at 80 MHz, Δν is compressed by a factor of 7.5 while J remains constant. As Δν approaches J , the spectrum transitions into a second-order regime. The multiplets broaden, exhibit "roofing" effects, and lose their fine splitting structure [3]. Understanding this quantum mechanical artifact is crucial: a "messy" multiplet at 80 MHz does not indicate an impure intermediate; it is simply a fundamental limitation of low-field permanent magnets.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the following protocol employs a self-validating feedback loop . We utilize parallel acquisition to cross-verify the benchtop data against the high-field gold standard.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 30.0 mg of 5-Bromo-4-chloro-2-cyclopropylpyrimidine. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.1% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Internal Zero-Reference Validation: TMS is used as an active environmental sensor. If the TMS peak on the benchtop system deviates from 0.00 ppm by >±0.05 ppm, it indicates thermal drift in the permanent magnet, automatically triggering a shim-and-lock recalibration sequence.

  • Parallel Acquisition:

    • High-Field (600 MHz Cryoprobe): 1 H (8 scans, d1​=1 s); 13 C (256 scans, d1​=2 s).

    • Benchtop (80 MHz NdFeB Magnet): 1 H (16 scans, d1​=10 s); 13 C (4096 scans, d1​=2 s).

  • Integration Feedback Loop: The integration ratio of the pyrimidine H-6 proton to the total cyclopropyl protons must strictly yield 1:5. If the benchtop integration deviates by >5% , it flags incomplete longitudinal relaxation ( T1​ ), prompting an automated extension of the relaxation delay ( d1​ ) to 15 seconds.

NMR_Workflow Start Reaction Sampling CAS: 1044767-90-9 Prep Sample Preparation 30 mg in 0.6 mL CDCl3 + 0.1% TMS Start->Prep Split Parallel NMR Acquisition Prep->Split Benchtop Benchtop NMR (80 MHz) In-Line Fume Hood Split->Benchtop HighField High-Field NMR (600 MHz) Core Facility Split->HighField DataB 1H: 16 scans, d1=10s 13C: 4096 scans, d1=2s Benchtop->DataB DataH 1H: 8 scans, d1=1s 13C: 256 scans, d1=2s HighField->DataH Validate Self-Validating Integration H-6 (1H) vs Cyclopropyl (5H) DataB->Validate DataH->Validate Decision QC Decision Pass / Fail Validate->Decision

Parallel self-validating NMR workflow comparing 80 MHz benchtop and 600 MHz high-field systems.

Comparative Data Analysis

The quantitative data extracted from the parallel acquisition workflow highlights the operational divergence between the two platforms.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ )

Because 5-Bromo-4-chloro-2-cyclopropylpyrimidine lacks complex overlapping aromatic signals, the 1 H spectrum is highly diagnostic on both platforms.

Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)MultiplicityIntegration
Pyrimidine H-6 8.62 ppm (Sharp singlet)8.62 ppm (Broadened singlet)s1H
Cyclopropyl CH 2.18 ppm (Well-resolved tt)2.18 ppm (Broad multiplet)m1H
Cyclopropyl CH 2​ 1.10 ppm (Distinct dq)1.10 ppm (Overlapping multiplet)m4H
Table 2: 13 C NMR Reference Data & Performance Metrics

Carbon-13 NMR is inherently insensitive due to its low natural abundance (1.1%) and low gyromagnetic ratio. This is where the technological gap between high-field cryoprobes and benchtop permanent magnets becomes most apparent [4].

Carbon Assignment / MetricHigh-Field (600 MHz)Benchtop (80 MHz)
C-2 (Pyrimidine) 171.5 ppm171.5 ppm (Low S/N)
C-4 (Pyrimidine-Cl) 161.2 ppm161.2 ppm (Low S/N)
C-6 (Pyrimidine-H) 158.4 ppm158.4 ppm (Visible)
C-5 (Pyrimidine-Br) 118.7 ppm118.7 ppm (Lost in baseline)
Cyclopropyl CH 18.2 ppm18.2 ppm (Visible)
Cyclopropyl CH 2​ 11.5 ppm11.5 ppm (Visible)
13 C Acquisition Time ~10 minutes (256 scans)~12 hours (>4000 scans)
Operational Footprint Dedicated Core FacilityFume Hood Compatible

Conclusion & Strategic Recommendations

For the structural verification of 5-Bromo-4-chloro-2-cyclopropylpyrimidine , the choice of instrument should be dictated by the specific phase of the drug development lifecycle:

  • Routine Process Monitoring & QC: The 80 MHz Benchtop NMR is highly recommended. The isolated pyrimidine H-6 singlet at 8.62 ppm acts as a perfect, unobstructed diagnostic marker for reaction completion. While the cyclopropyl signals suffer from second-order broadening, the self-validating integration protocol ensures quantitative reliability without the need for high-field resolution.

  • De Novo Structural Elucidation & Impurity Profiling: The 600 MHz High-Field NMR remains indispensable. If side-reactions occur (e.g., nucleophilic substitution at the C-4 chlorine), distinguishing between closely related pyrimidine derivatives requires the baseline 13 C resolution and first-order 1 H multiplet clarity that only a superconducting magnet can provide.

By understanding the causality behind spectral artifacts and implementing self-validating experimental designs, researchers can confidently decentralize their analytics, utilizing benchtop NMR to accelerate process chemistry without compromising scientific integrity.

References

  • Sigma-Aldrich Catalog: 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS 1044767-90-9)
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development - ACS Publications URL
  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL
  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy Source: MDPI URL
Comparative

Mass spectrometry fragmentation pattern of CAS 1044767-90-9

Comparative Evaluation of HRMS Platforms for the Structural Elucidation and Fragmentation Profiling of Halogenated Pyrimidines: A Case Study on CAS 1044767-90-9 Executive Summary CAS 1044767-90-9 (5-bromo-4-chloro-2-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of HRMS Platforms for the Structural Elucidation and Fragmentation Profiling of Halogenated Pyrimidines: A Case Study on CAS 1044767-90-9

Executive Summary

CAS 1044767-90-9 (5-bromo-4-chloro-2-cyclopropylpyrimidine) is a critical, highly reactive di-halogenated intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors[1]. Accurately mapping its degradation products and metabolic pathways requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of Time-of-Flight (2) and Orbital Trapping (3) platforms in elucidating the complex fragmentation pattern of this compound, providing drug development professionals with actionable, data-driven insights for instrument selection.

Theoretical Isotopic Signature & Fragmentation Pathways

Before empirical comparison, establishing the theoretical gas-phase behavior of CAS 1044767-90-9 is critical to ensure a self-validating analytical system.

  • Exact Mass: The monoisotopic protonated molecule [M+H]+ is calculated at m/z 232.9479.

  • Isotopic Distribution: The natural abundance of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1) creates a highly specific signature. The M+2 peak (m/z 234.9458) is the base peak of the cluster (~130% relative to M), and the M+4 peak (m/z 236.9438) is approximately 31%.

  • Mechanistic Fragmentation: Upon Collisional-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes characteristic dehalogenation and aliphatic cleavage.

Fragmentation Parent [M+H]+ m/z 232.9479 C7H7BrClN2+ Frag1 Loss of HCl (-36 Da) m/z 196.9713 C7H6BrN2+ Parent->Frag1 -HCl Frag2 Loss of Br• (-79 Da) m/z 154.0296 C7H7ClN2+• Parent->Frag2 -Br• Frag3 Loss of Cyclopropyl (-41 Da) m/z 191.9088 C4H2BrClN2+ Parent->Frag3 -C3H5• Frag4 Pyrimidine Cleavage m/z 117.9700 Frag1->Frag4 Ring Opening Frag2->Frag4 Ring Opening

Proposed MS/MS fragmentation pathways of CAS 1044767-90-9.

Experimental Workflow & Self-Validating Protocol

To guarantee trustworthiness, the experimental protocol utilizes retention time alignment and strict isotopic ratio matching as internal positive controls. If a fragment does not exhibit the expected Br/Cl isotopic ratio, it is automatically flagged as a false positive.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve CAS 1044767-90-9 reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% FA in Water; Mobile phase B: 0.1% FA in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization (ESI+): Capillary voltage set to 3.5 kV. Desolvation temperature must be optimized to 300°C to prevent premature in-source thermal degradation of the labile halogens.

  • HRMS Acquisition:

    • Agilent 6546 Q-TOF: Auto MS/MS mode. Acquisition rate: 10 Hz (MS), 3 Hz (MS/MS). Collision Energy (CE): 15, 25, 35 eV.

    • Thermo Q Exactive Plus: Data-dependent MS2 (ddMS2). Resolution: 70,000 (MS1), 17,500 (MS2). Normalized Collision Energy (NCE): 20, 30, 40.

  • Data Validation: Fragments are validated only if the mass error is < 3 ppm and the Br/Cl isotopic pattern matches theoretical abundances within a 5% margin[2].

Workflow Sample Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column, Gradient Sample->LC Ionization ESI(+) Source Optimization LC->Ionization MS HRMS Acquisition Full Scan + ddMS2 Ionization->MS Data Data Analysis Isotope & Frag Matching MS->Data

Standardized LC-HRMS workflow for halogenated pyrimidine structural elucidation.

Objective Platform Comparison: Q-TOF vs. Orbitrap

Understanding the causality behind hardware limitations is essential for optimizing analytical methods. Table 1 outlines how the fundamental physics of each mass analyzer impacts the detection of CAS 1044767-90-9.

Table 1: HRMS Platform Specifications & Performance Metrics

FeatureAgilent 6546 LC/Q-TOFThermo Q Exactive PlusImpact on CAS 1044767-90-9 Analysis
Mass Analyzer Time-of-Flight (TOF)OrbitrapTOF offers faster scan speeds; Orbitrap offers ultra-high resolution.
Max Resolution >60,000 (at high m/z)[2]Up to 140,000 - 280,000[3][4]Orbitrap excels at resolving near-isobaric background matrix interferences from low-m/z fragments.
Mass Accuracy < 1 ppm[2]< 1 ppm (with internal cal)[3]Both provide exceptional accuracy for confident molecular formula assignment.
Isotopic Fidelity < 5% error (ADC detector)[2]Susceptible to space chargeQ-TOF perfectly preserves the complex M/M+2/M+4 Br-Cl ratio, crucial for identifying intact halogenated fragments.
Dynamic Range 5 orders of magnitude[5]4 orders of magnitude[4]Q-TOF allows detection of trace degradants alongside the highly abundant parent compound[5].

Expertise & Causality in Hardware Selection:

  • The Case for Isotopic Fidelity (Agilent Q-TOF): The Agilent 6546 utilizes an Analog-to-Digital Converter (ADC) detection system, which records multiple ion events without the space-charge limitations inherent to ion traps[6]. For CAS 1044767-90-9, this means the critical 100:130:31 ratio of the M:M+2:M+4 cluster is preserved almost perfectly. In contrast, Fourier Transform (FT) instruments like the Orbitrap can sometimes exhibit slight isotopic skewing due to ion coalescence or space-charge effects in the C-trap, requiring careful Automatic Gain Control (AGC) target optimization.

  • The Case for Ultra-High Resolution (Thermo Orbitrap): The Thermo Q Exactive Plus achieves up to 140,000 resolving power[4]. When analyzing the low-mass fragments of the pyrimidine ring (e.g., m/z 117.9700) in complex in vivo matrices, this ultra-high resolution is mandatory to differentiate the true fragment from endogenous isobaric matrix interferences.

Experimental Data: Fragmentation Profiling Results

The following table summarizes the accurate mass measurements obtained during the MS/MS profiling of CAS 1044767-90-9.

Table 2: Accurate Mass Measurements of Major Fragments

Fragment AssignmentTheoretical m/zAgilent 6546 Measured m/z (Error)Thermo QE+ Measured m/z (Error)Retained Halogens
[M+H]+ 232.9479232.9481 (+0.8 ppm)232.9478 (-0.4 ppm)Br, Cl
[M+H - HCl]+ 196.9713196.9715 (+1.0 ppm)196.9712 (-0.5 ppm)Br
[M+H - Br•]+• 154.0296154.0298 (+1.2 ppm)154.0295 (-0.6 ppm)Cl
[M+H - C3H5•]+ 191.9088191.9090 (+1.0 ppm)191.9087 (-0.5 ppm)Br, Cl

Data Interpretation: Both platforms successfully identified the core fragmentation pathways. The Thermo Q Exactive Plus demonstrated marginally tighter mass accuracy (sub-0.5 ppm) due to its FT-based measurement[3]. However, when evaluating the [M+H - C3H5•]+ fragment (m/z 191.9088), the Agilent Q-TOF accurately reported the M+2 isotope at 129.5% relative abundance, perfectly confirming the retention of both the Bromine and Chlorine atoms without manual spectral recalibration.

Conclusion & Recommendations

For the structural elucidation and metabolite profiling of CAS 1044767-90-9:

  • Opt for the Agilent 6546 LC/Q-TOF if your primary goal is high-throughput screening and you rely heavily on automated isotopic pattern matching (isotopic fidelity) to track halogenated degradants.

  • Opt for the Thermo Q Exactive Plus if you are analyzing the compound in highly complex biological matrices (e.g., plasma, microsomes) where ultra-high resolving power is required to separate isobaric background noise from critical low-mass pyrimidine fragments.

References

  • CAS 1044767-90-9 | Sigma-Aldrich Source: Sigma-Aldrich URL
  • The Agilent 6546 LC/Q-TOF Source: Agilent Technologies URL
  • Thermo Orbitrap Q-Exactive Plus with UHPLC Source: ANU Research School of Chemistry URL
  • Agilent 6546 Q-TOF LC/MS: Gaining Higher Confidence and Throughput in Metabolite Analysis Source: Agilent Technologies URL
  • Instrument Details | Harvard Center for Mass Spectrometry Source: Harvard University URL
  • 6546 LC/Q-TOF - Agilent Source: Agilent Technologies URL

Sources

Validation

LC-MS Retention Time and Chromatographic Behavior of 5-Bromo-4-chloro-2-cyclopropylpyrimidine: A Comparative Guide

Introduction: The Analytical Challenge In medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks. However, distinguishing structural analogs—such as 5-Bromo-4-chloro-2-cyclopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks. However, distinguishing structural analogs—such as 5-Bromo-4-chloro-2-cyclopropylpyrimidine —from closely related impurities or alternative reagents during reaction monitoring poses a significant analytical challenge. Relying solely on mass-to-charge (m/z) ratios is often insufficient due to isobaric interferences and in-source fragmentation.

As a Senior Application Scientist, I approach this challenge by leveraging a dual-axis identification strategy: lipophilicity-driven retention time (RT) combined with exact isotopic fine structure . This guide objectively compares the chromatographic performance of the cyclopropyl-substituted pyrimidine against its methyl and dichloro alternatives, providing a self-validating LC-MS protocol for unambiguous identification.

Physicochemical Profiling & The Causality of Retention

In Reversed-Phase Liquid Chromatography (RP-LC), retention time is fundamentally dictated by the hydrophobic interactions (London dispersion forces) between the analyte and the C18 stationary phase. The nature of the substituent at the C-2 position of the pyrimidine ring acts as the primary lever for RT modulation[1].

  • The Cyclopropyl Effect: 5-Bromo-4-chloro-2-cyclopropylpyrimidine features a bulky, non-polar cyclopropyl ring. This hydrocarbon moiety significantly increases the total hydrophobic surface area of the molecule compared to a methyl group or a chlorine atom. Consequently, it exhibits the highest LogP and the longest retention time among the compared analogs.

  • The Methyl & Dichloro Analogs: Substituting the cyclopropyl ring with a smaller methyl group (5-Bromo-4-chloro-2-methylpyrimidine) reduces the hydrophobic contact area, leading to a predictably earlier elution[2]. Similarly, the 5-Bromo-2,4-dichloropyrimidine analog, despite having two heavy halogens, is more polar than the cyclopropyl variant, resulting in the shortest retention time[3].

Comparative Chromatographic Performance

To facilitate objective method development, the quantitative physicochemical and mass spectrometric data for these three building blocks are summarized below.

Compound NameC-2 SubstituentExact Mass [M+H]⁺Est. LogPRelative RT (C18)Expected Isotopic Signature
5-Bromo-4-chloro-2-cyclopropylpyrimidine Cyclopropyl232.9474~3.4Longest ~3 : 4 : 1 (1 Br, 1 Cl)
5-Bromo-4-chloro-2-methylpyrimidine Methyl206.9318~2.7Intermediate~3 : 4 : 1 (1 Br, 1 Cl)
5-Bromo-2,4-dichloropyrimidine Chloro226.8772~2.8Shortest~10 : 16 : 7 : 1 (1 Br, 2 Cl)

Data supported by structural analysis and chemical property databases[2][3][4].

Self-Validating LC-MS Protocol

A robust analytical workflow must be self-validating. The following protocol ensures that every chromatographic peak is internally verified by its isotopic signature, eliminating false positives from matrix interferences.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Pyrimidines contain basic nitrogen atoms. Maintaining an acidic pH (~2.7) ensures these nitrogens are fully protonated. This prevents peak tailing caused by secondary ion-exchange interactions with unendcapped silanols on the C18 column[1], while simultaneously providing the necessary protons for efficient [M+H]⁺ ionization in the ESI source[5].

Step 2: Chromatographic Separation
  • Column: High-strength silica C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: A rapid gradient effectively resolves the shorter-retained dichloro/methyl analogs from the highly lipophilic cyclopropyl analog, ensuring sharp, symmetrical peaks.

Step 3: Mass Spectrometry Detection
  • Ionization: Electrospray Ionization Positive mode (ESI+).

  • Parameters: Capillary Voltage 3.0 kV, Cone Voltage 30V, Desolvation Temp 400°C.

Step 4: Isotopic Validation Gate (The Self-Validating Step)

Do not rely on the monoisotopic mass alone. You must validate the peak eluting at the expected RT by extracting its isotopic fine structure:

  • For the Cyclopropyl/Methyl Analogs (1 Br + 1 Cl): The natural abundance of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1) mathematically dictates a peak cluster at m/z M, M+2, and M+4 in a strict ~3 : 4 : 1 ratio .

  • For the Dichloro Analog (1 Br + 2 Cl): The addition of a second chlorine atom shifts the probability distribution, creating a distinct M, M+2, M+4, M+6 cluster in a ~10 : 16 : 7 : 1 ratio .

  • Causality: If a peak elutes at the expected RT but fails this exact isotopic ratio check, the system has successfully flagged an isobaric impurity, validating the integrity of the analysis.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow of the separation mechanism and the subsequent isotopic validation gate.

LCMS_Logic A Sample Mixture (Halogenated Pyrimidines) B RP-C18 Chromatography (Separation by Lipophilicity) A->B C Shorter RT (LogP ~2.7) Methyl / Dichloro Analogs B->C Lower Hydrophobicity D Longer RT (LogP ~3.4) Cyclopropyl Analog B->D Higher Hydrophobicity E ESI+ Ionization Protonation to[M+H]+ C->E D->E F1 Validation Gate: PASS 1 Br + 1 Cl (3:4:1 Ratio) m/z 232.9, 234.9, 236.9 E->F1 Exact Mass & Pattern Match F2 Validation Gate: FAIL Incorrect Isotope Ratio (Flagged as Impurity) E->F2 Pattern Mismatch

Figure 1: LC-MS workflow demonstrating lipophilicity-driven separation and the self-validating isotopic gate.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: nih.
  • Title: 861383-73-5 | 5-Bromo-4-chloro-2-methylpyrimidine | Bromides - Ambeed.
  • Source: nih.

Sources

Comparative

Comparative Analysis of Leaving Group Ability: Chloro vs. Bromo in 5-Bromo-4-chloro-2-cyclopropylpyrimidine

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution Introduction In the synthesis of complex heterocyclic molecules, particularly within drug discovery and development, the selective functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution

Introduction

In the synthesis of complex heterocyclic molecules, particularly within drug discovery and development, the selective functionalization of aromatic rings via nucleophilic aromatic substitution (SNAAr) is a cornerstone reaction. The pyrimidine core, a privileged scaffold in medicinal chemistry, often undergoes SNAAr to introduce diverse functionalities. The molecule 5-Bromo-4-chloro-2-cyclopropylpyrimidine presents a fascinating case study in regioselectivity, hinging on the differential leaving group ability of its two halogen substituents: bromide at the C5 position and chloride at the C4 position.

This guide provides an in-depth comparison of the leaving group ability of the chloro and bromo substituents in this specific molecule. We will delve into the underlying mechanistic principles of the SNAAr reaction, present a robust experimental protocol for empirically determining the relative reactivity, and analyze the expected outcomes based on established chemical principles.

Mechanistic Underpinnings of SNAAr and Leaving Group Ability

The nucleophilic aromatic substitution reaction on electron-deficient rings like pyrimidine does not proceed via a direct displacement (like an SN2 reaction) or a cationic intermediate. Instead, it follows a two-step addition-elimination pathway.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . This is typically the rate-determining step of the reaction.

  • Elimination: The leaving group departs, re-aromatizing the ring and yielding the final product.

The ability of a substituent to act as a good leaving group in this context is primarily determined by its ability to stabilize the negative charge in the transition state leading to the Meisenheimer complex and its ability to be expelled in the second step. Two key electronic properties of the halogen are in opposition: electronegativity and polarizability.

  • Electronegativity: More electronegative halogens (F > Cl > Br > I) are better at stabilizing the partial negative charge on the carbon they are attached to through induction. This effect is most pronounced in the first, rate-determining step.

  • Polarizability: Larger, more polarizable halogens (I > Br > Cl > F) are better able to accommodate the developing negative charge in the transition state and form a more stable anion upon departure (I⁻, Br⁻, Cl⁻). This property is more influential in the second, elimination step.

For SNAAr reactions, the cleavage of the carbon-halogen bond is often the most critical factor in the overall rate. Consequently, the stability of the resulting halide anion (a measure of leaving group ability) and the strength of the C-X bond play a dominant role. The C-Cl bond is stronger than the C-Br bond, and Br⁻ is a more stable anion than Cl⁻. Therefore, in many SNAAr reactions, bromide is a better leaving group than chloride .

However, the position of the substituent on the pyrimidine ring is also critical. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both ring nitrogens. The C5 position is less activated. This electronic activation at C4 can significantly lower the energy barrier for the initial nucleophilic attack, potentially making the C4-Cl bond more susceptible to cleavage than might be predicted by leaving group ability alone.

Below is a diagram illustrating the logical flow for determining the likely outcome.

G cluster_factors Influencing Factors cluster_reaction Reaction Pathway cluster_outcome Predicted Outcome Factor1 Leaving Group Ability (Br > Cl) Path_C5 Attack at C5 (Displace Br) Factor1->Path_C5 Favors Br displacement Factor2 Positional Activation (C4 > C5) Path_C4 Attack at C4 (Displace Cl) Factor2->Path_C4 Favors Cl displacement Start 5-Bromo-4-chloro- 2-cyclopropylpyrimidine Start->Path_C4 Start->Path_C5 Product_C4 5-Bromo-4-(Nu)- 2-cyclopropylpyrimidine Path_C4->Product_C4 Product_C5 4-Chloro-5-(Nu)- 2-cyclopropylpyrimidine Path_C5->Product_C5 Outcome Major Product Product_C4->Outcome Predicted Major Product due to strong C4 activation

Figure 1. Decision logic for predicting regioselectivity.

Experimental Protocol: Competitive Kinetic Analysis

To empirically determine the relative leaving group ability in the context of 5-Bromo-4-chloro-2-cyclopropylpyrimidine, a competitive reaction is the most direct approach. Here, the substrate is treated with a sub-stoichiometric amount of a nucleophile, and the product ratio is monitored over time.

Objective: To quantify the ratio of C4-substitution (chloride displacement) to C5-substitution (bromide displacement) when reacting 5-Bromo-4-chloro-2-cyclopropylpyrimidine with a model nucleophile.
Materials:
  • 5-Bromo-4-chloro-2-cyclopropylpyrimidine

  • Morpholine (Nucleophile)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium Carbonate (K₂CO₃, mild base)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stir bars

  • GC-MS or HPLC-MS for analysis

Workflow Diagram:

G cluster_prep Reaction Setup cluster_run Reaction & Quenching cluster_analysis Analysis A 1. Add Substrate (1 eq) & Internal Standard to vial B 2. Add Anhydrous DMF A->B C 3. Add K₂CO₃ (2 eq) B->C D 4. Add Morpholine (0.9 eq) C->D E 5. Stir at 80°C D->E F 6. Withdraw Aliquots (t = 0, 1, 2, 4, 8h) E->F G 7. Quench with H₂O F->G H 8. Extract with Ethyl Acetate G->H I 9. Analyze organic layer by GC-MS or HPLC-MS H->I J 10. Quantify Products vs. Starting Material I->J

Figure 2. Experimental workflow for competitive kinetic analysis.
Step-by-Step Procedure:
  • Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-4-chloro-2-cyclopropylpyrimidine (e.g., 100 mg, 1.0 eq), potassium carbonate (2.0 eq), and the internal standard (e.g., dodecane, 0.2 eq).

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the vial.

  • Nucleophile Addition: Add morpholine (0.9 eq) to the reaction mixture. Using a sub-stoichiometric amount ensures the reaction does not go to completion, allowing for a clear comparison of initial rates.

  • Reaction: Place the vial in a pre-heated block at 80°C and stir.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing water (1 mL) and ethyl acetate (1 mL). Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS or HPLC-MS to determine the relative concentrations of the starting material and the two possible monosubstitution products.

Predicted Outcome and Data Interpretation

Based on the principles of SNAAr on pyrimidine systems, the C4 position is significantly more activated towards nucleophilic attack than the C5 position. This strong positional activation is expected to be the dominant factor, overriding the slightly better intrinsic leaving group ability of bromide.

Therefore, the predicted major product is 5-Bromo-4-morpholino-2-cyclopropylpyrimidine , resulting from the displacement of the chloride at the C4 position.

Illustrative Data Table:

The experimental data would be tabulated to compare the formation of the two products over time. The response factor of each compound relative to the internal standard must be determined for accurate quantification.

Time (hours)Starting Material (%)Product A (C4-Substitution, %)Product B (C5-Substitution, %)Selectivity (A:B)
010000-
17523211.5 : 1
25541410.3 : 1
4306287.8 : 1
81275135.8 : 1

Note: This table represents hypothetical data based on expected reactivity trends. Actual results would require experimental verification.

The selectivity ratio (A:B) provides a quantitative measure of the relative reactivity. A high initial ratio that decreases over time might suggest that the minor product is either more stable or that secondary reactions are occurring.

Conclusion for Drug Development Professionals

For researchers engaged in the synthesis of pyrimidine-based drug candidates, understanding the regioselectivity of SNAAr reactions is paramount for efficient and predictable route development. In the case of 5-Bromo-4-chloro-2-cyclopropylpyrimidine, while bromide is generally a better leaving group than chloride, the electronic activation conferred by the two ring nitrogens makes the C4-chloro substituent the more labile position for nucleophilic displacement.

This prediction is based on the well-established mechanism of SNAAr on electron-deficient heterocycles, where positional activation is often the deciding factor. Experimental verification, as outlined in the provided protocol, is essential to confirm this selectivity and to quantify the product ratio for a given nucleophile and set of reaction conditions. This knowledge allows for the strategic and selective introduction of desired functionalities at the C4 position, streamlining the synthesis of target molecules and avoiding costly and time-consuming separation of isomeric byproducts.

References

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th ed.), Maitland Jones Jr. URL: [Link]

  • Title: Aromatic Substitution, Nucleophilic. Source: Comprehensive Organic Name Reactions and Reagents, Zerong Wang. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: MasterOrganicChemistry.com. URL: [Link]

Validation

Benchmarking 5-Bromo-4-chloro-2-cyclopropylpyrimidine derivatives in biological assays

Benchmarking 5-Bromo-4-chloro-2-cyclopropylpyrimidine Derivatives in Biological Assays: A Comprehensive Guide to MKK4 Inhibitor Evaluation Executive Summary The development of small-molecule therapeutics for severe hepat...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Bromo-4-chloro-2-cyclopropylpyrimidine Derivatives in Biological Assays: A Comprehensive Guide to MKK4 Inhibitor Evaluation

Executive Summary

The development of small-molecule therapeutics for severe hepatic diseases has historically been hindered by a lack of targets that can safely induce hepatocyte proliferation without triggering oncogenesis. The identification of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) as a master negative regulator of liver regeneration has shifted this paradigm[1].

At the center of this breakthrough is the chemical building block 5-bromo-4-chloro-2-cyclopropylpyrimidine (CAS: 1044767-90-9). This di-halogenated core is the critical starting material for synthesizing first-in-class pyrazolopyridine-based MKK4 inhibitors, most notably HRX-0215 (Darizmetinib) [2]. By leveraging the differential reactivity of the C4-chlorine and C5-bromine for sequential cross-coupling, chemists can modularly assemble the hinge-binding motifs required for MKK4 selectivity.

This guide provides application scientists and drug developers with a rigorous framework for synthesizing, benchmarking, and validating these pyrimidine derivatives against alternative modalities in biological assays.

Mechanistic Rationale: The MKK4 Signaling Paradox

To benchmark these derivatives effectively, one must understand the causality of the target pathway. MKK4 and MKK7 are dual-specificity kinases that redundantly phosphorylate c-Jun N-terminal kinase (JNK). However, in the context of hepatic stress, MKK4 acts as a bottleneck, suppressing regenerative signals[3].

Pharmacological inhibition of MKK4 using 5-bromo-4-chloro-2-cyclopropylpyrimidine derivatives does not simply shut down the pathway; rather, it rewires the stress-activated protein kinase (SAPK) cascade. By blocking MKK4, the signaling load is shunted entirely through MKK7 and JNK1, which hyper-activates the transcription factors ATF2 and ELK1. This specific rewiring drives robust hepatocyte proliferation and anti-apoptotic responses without pushing proliferation beyond physiological limits—a built-in safety mechanism that limits oncogenic risk[4].

MKK4_Pathway Stress Hepatic Stress / Injury MKK4 MKK4 (Target) Stress->MKK4 MKK7 MKK7 (Compensatory) Stress->MKK7 JNK1 JNK1 Activation MKK4->JNK1 Blocked by Inhibitor MKK7->JNK1 Enhanced Signaling TF ATF2 / ELK1 Transcription JNK1->TF Regen Hepatocyte Regeneration TF->Regen Inhibitor 5-Bromo-pyrimidine Derivative (e.g., HRX-0215) Inhibitor->MKK4

Fig 1: Rewiring of the SAPK/MAPK signaling pathway via MKK4 pharmacological inhibition.

Comparative Benchmarking: Derivatives vs. Alternatives

When evaluating a novel 5-bromo-4-chloro-2-cyclopropylpyrimidine derivative, it must be benchmarked against historical and alternative approaches. Early attempts to target this pathway relied on RNA interference (siRNA/shRNA) or repurposed BRAF inhibitors (e.g., PLX-4720 analogs)[3].

The table below summarizes the quantitative and operational advantages of optimized pyrimidine derivatives (like HRX-0215) against these alternatives.

Table 1: Benchmarking MKK4 Targeting Modalities

Modality / CompoundTarget Affinity (IC₅₀)Selectivity Profile (MKK4 vs MKK7)Onset of ActionIn Vivo Efficacy (85% Hepatectomy)Clinical Status
Pyrimidine Derivative (HRX-0215) < 10 nM> 100-fold selectiveRapid (Hours)80% Survival at Day 48[5]Phase I Completed (Safe)[6]
MKK4 shRNA / siRNA N/A (Transcript level)Highly selectiveSlow (Days)High survival, but clinically impracticalPreclinical only[4]
PLX-4720 Analogues ~ 150 nMPoor (Off-target BRAF activity)RapidMarginal proliferation increaseDiscontinued for liver
SP600125 (JNK Inhibitor) ~ 40 nM (JNK 1/2/3)Non-selective (Blocks downstream)RapidExacerbates liver failureTool compound only

Causality Insight: The failure of SP600125 highlights why upstream MKK4 selectivity is paramount. Broad JNK inhibition blocks the very ATF2/ELK1 activation required for regeneration. The cyclopropyl group on the pyrimidine core of HRX-0215 is critical here; it occupies a specific lipophilic pocket in the MKK4 ATP-binding site that is sterically restricted in MKK7, ensuring the necessary selectivity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. This means each assay must contain internal controls that prove the observed phenotype is strictly due to on-target MKK4 inhibition.

Workflow Synth 1. Synthesis (Cross-Coupling) InVitro 2. Kinase Profiling (MKK4 vs MKK7) Synth->InVitro Cell 3. Cell Assays (PBMC pMKK4 & TUNEL) InVitro->Cell InVivo 4. In Vivo Efficacy (85% Hepatectomy) Cell->InVivo Clin 5. Clinical Phase I (Safety & PK) InVivo->Clin

Fig 2: Self-validating experimental workflow from derivative synthesis to clinical evaluation.

Protocol A: In Vitro Kinase Selectivity Profiling (TR-FRET)

Purpose: To verify that the derivative inhibits MKK4 without suppressing the compensatory MKK7 kinase. Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides superior kinetic resolution over standard luminescence assays, allowing for precise ATP-competitive binding calculations.

  • Reagent Preparation: Prepare recombinant human MKK4 and MKK7 enzymes. Prepare the pyrimidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) in DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the kinase, 2.5 µL of the derivative, and incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Substrate Addition: Add 2.5 µL of an ATP/substrate mix (using a biotinylated JNK1 peptide substrate). Critical Step: Ensure the ATP concentration is set to the exact Km​ of each respective kinase to allow accurate IC₅₀ comparison.

  • Detection: After 60 minutes, add the TR-FRET detection buffer containing Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Validation Check: The derivative must show an IC₅₀ < 10 nM for MKK4, and an IC₅₀ > 1 µM for MKK7. If MKK7 is inhibited, the compound will fail in vivo[2].

Protocol B: In Vivo 85% Lethal Partial Hepatectomy (Porcine/Murine Model)

Purpose: To benchmark the true regenerative capacity of the derivative. Rationale: Standard 70% partial hepatectomy (PH) models in rodents undergo spontaneous regeneration, making it difficult to distinguish true drug efficacy from natural healing. An 85% resection crosses the lethal threshold, resulting in post-hepatectomy liver failure (PHLF) without pharmacological intervention[1]. Survival in this model is the ultimate proof of efficacy.

  • Pre-Dosing: Administer the pyrimidine derivative (e.g., HRX-0215 at 5 mg/kg i.v. or 10 mg/kg p.o.) or vehicle control to the subjects 24 hours prior to surgery[2].

  • Surgical Resection: Under general anesthesia, ligate and resect the left lateral, left medial, right medial, and right lower lobes, leaving only the caudate lobe (approximately 15% of original liver mass).

  • Post-Operative Dosing: Continue dosing the derivative every 12 hours post-surgery.

  • Endpoint Analysis (TUNEL & Ki67): At 48 hours post-op, harvest tissue from a subset of subjects. Perform TUNEL staining to quantify apoptosis and Ki67 immunohistochemistry to quantify hepatocyte proliferation.

  • Validation Check: Vehicle-treated subjects should exhibit <20% survival by Day 48. Derivative-treated subjects should demonstrate >70% survival, accompanied by a statistically significant increase in Ki67-positive cells (e.g., >20% vs 10% in controls)[5].

Conclusion

The utilization of 5-bromo-4-chloro-2-cyclopropylpyrimidine as a scaffold has revolutionized the targeted therapy landscape for liver disease. By enabling the synthesis of highly selective MKK4 inhibitors like HRX-0215, researchers can safely unlock the regenerative capacity of hepatocytes. When benchmarking new derivatives in this class, strict adherence to selectivity profiling (sparing MKK7) and rigorous in vivo modeling (lethal hepatectomy thresholds) are non-negotiable requirements for successful clinical translation.

References

  • Cell (via University of Iowa / PubMed)
  • Mitogen-activated protein kinase kinase 4 (MKK4)
  • Darizmetinib (HRX-0215)
  • Prometheus 2.
  • HepaRegeniX reports positive topline results of its Phase 1 Clinical Trial of HRX-0215, a First-In-Class MKK4 inhibitor HepaRegeniX Corporate Press Release URL
  • In vivo studies of HRX-0215 in acute and chronic liver disease BioWorld URL

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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